molecular formula C17H17N3S B1247305 Norquetiapine CAS No. 5747-48-8

Norquetiapine

Número de catálogo: B1247305
Número CAS: 5747-48-8
Peso molecular: 295.4 g/mol
Clave InChI: JLOAJISUHPIQOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norquetiapine, also known by its systematic name 6-Piperazin-1-ylbenzo[b][1,4]benzothiazepine, is an organic compound with the molecular formula C 17 H 18 N 3 S, and is often utilized in its hydrochloride salt form . As a key metabolite of the antipsychotic drug Quetiapine, this compound serves as a critical reference standard in pharmaceutical and analytical research. Scientists employ this compound in mass spectrometry and chromatography assays, such as LC-MS/MS and HPLC, to quantify drug levels in biological samples for pharmacokinetic studies, therapeutic drug monitoring, and metabolic pathway investigation. Its primary research value lies in understanding the biotransformation, bioavailability, and clearance of the parent drug. While the precise mechanism of action is an area of ongoing research, this compound is noted in scientific literature for its potential pharmacological activity, which may contribute to the overall clinical profile of Quetiapine. This product is intended for use as a high-purity calibration standard in a controlled laboratory setting. It is supplied For Research Use Only (RUO) and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity, concentration, and handling instructions.

Propiedades

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOAJISUHPIQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881147
Record name Norquetiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5747-48-8
Record name Norquetiapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5747-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norquetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norquetiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORQUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Norquetiapine's Mechanism of Action in Major Depressive Disorder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quetiapine, an atypical antipsychotic, has demonstrated significant efficacy as a monotherapy and adjunctive treatment for major depressive disorder (MDD)[1][2][3]. This therapeutic breadth is largely attributed to its principal active human metabolite, N-desalkylquetiapine, or norquetiapine[1][4]. Unlike its parent compound, this compound possesses a distinct pharmacological profile that aligns more closely with established antidepressant agents[1][5]. This technical guide provides an in-depth exploration of this compound's mechanism of action in MDD, detailing its molecular interactions, downstream neurobiological effects, and the experimental methodologies used to elucidate these properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Pharmacodynamic Profile of this compound

This compound's antidepressant effects are believed to stem from its multifaceted interactions with several key neurotransmitter systems, primarily the noradrenergic and serotonergic systems[5][6][7]. Its activity profile is distinct from both quetiapine and other atypical antipsychotics[5][8]. The primary mechanisms contributing to its antidepressant action are potent inhibition of the norepinephrine transporter (NET), partial agonism at the 5-HT1A receptor, and antagonism at various other serotonin receptors[5][6][7].

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, expressed as nM) of this compound and its parent compound, quetiapine, for key receptors and transporters implicated in the treatment of depression. Lower Ki values indicate higher binding affinity.

TargetThis compound Ki (nM)Quetiapine Ki (nM)Primary Action of this compoundReference
Monoamine Transporters
Norepinephrine Transporter (NET)29>10,000Potent Inhibitor[9]
Serotonin Transporter (SERT)>10,000>10,000Inactive[1]
Dopamine Transporter (DAT)>10,000>10,000Inactive[1]
Serotonin Receptors
5-HT1A45 - 570430 - 1800Partial Agonist[9][10]
5-HT2A5 - 4829 - 100Antagonist[5][9]
5-HT2C762800Antagonist[5][9]
5-HT776307Antagonist[5]
Dopamine Receptors
D25956Antagonist[9]
Adrenergic Receptors
α22373630Antagonist[5][11]
Histamine Receptors
H13.511Antagonist[10]

Key Mechanisms of Antidepressant Action

Norepinephrine Transporter (NET) Inhibition

A defining feature of this compound's pharmacology is its potent inhibition of the norepinephrine transporter (NET), a property not shared by quetiapine[1][2]. This compound's affinity for NET is comparable to that of established antidepressant medications[1][2]. By blocking NET, this compound increases the synaptic concentration of norepinephrine. This action is crucial because norepinephrine plays a significant role in regulating mood, alertness, and attention.

Furthermore, in the prefrontal cortex (PFC), the dopamine transporter (DAT) is expressed at low levels. Consequently, dopamine reuptake in this region is primarily mediated by NET[5][11]. Therefore, this compound's inhibition of NET also leads to an increase in extracellular dopamine levels in the PFC, which is thought to contribute to the improvement of depressive symptoms and cognitive function[5][11][12].

NET_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron This compound This compound NET NET This compound->NET Inhibits NE_Vesicle NE Vesicles NE NE NE_Vesicle->NE Release DA_Vesicle DA Vesicles DA DA DA_Vesicle->DA Release (PFC) NE->NET Postsynaptic_R Adrenergic & Dopaminergic Receptors NE->Postsynaptic_R Binds DA->NET Reuptake (PFC) DA->Postsynaptic_R Binds

This compound's inhibition of NET in the prefrontal cortex.
Serotonin 5-HT1A Receptor Partial Agonism

This compound acts as a partial agonist at 5-HT1A receptors, a mechanism shared by some anxiolytic and antidepressant drugs[4][5][6]. 5-HT1A receptors are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically. Partial agonism at these receptors is thought to contribute to antidepressant and anxiolytic effects[5][6]. This action can enhance dopamine release in the prefrontal cortex, further augmenting the effects of NET inhibition[4]. Studies show this compound has a significantly higher affinity and functional efficacy at 5-HT1A receptors compared to quetiapine[13].

HT1A_Agonism_Pathway cluster_pre Presynaptic 5-HT Neuron cluster_post Postsynaptic Neuron Norquetiapine_Pre This compound HT1A_Auto 5-HT1A Autoreceptor Norquetiapine_Pre->HT1A_Auto Stimulates (Partial Agonist) HT1A_Auto->HT1A_Auto Norquetiapine_Post This compound HT1A_Post Postsynaptic 5-HT1A Receptor Norquetiapine_Post->HT1A_Post Stimulates (Partial Agonist) Response Antidepressant/ Anxiolytic Effect HT1A_Post->Response

This compound's partial agonist activity at 5-HT1A receptors.
Antagonism at 5-HT2A and 5-HT2C Receptors

This compound is an antagonist at both 5-HT2A and 5-HT2C receptors, with a higher affinity for 5-HT2A than quetiapine[5][11].

  • 5-HT2A Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to reduce the risk of extrapyramidal side effects[5][11]. In the context of depression, 5-HT2A antagonism can increase slow-wave sleep and may contribute to antidepressant effects by enhancing dopamine and norepinephrine release in the PFC[4][5][11].

  • 5-HT2C Antagonism: 5-HT2C receptors tonically inhibit the release of dopamine and norepinephrine in several brain regions. Antagonism of these receptors by this compound disinhibits these pathways, leading to an increase in the synaptic availability of both neurotransmitters, which is a recognized antidepressant mechanism[5][11].

This synergistic interplay between NET inhibition and 5-HT2C antagonism likely contributes significantly to the robust antidepressant effects observed with quetiapine treatment[5][11].

Dopamine D2 Receptor Occupancy

Both quetiapine and this compound are antagonists at dopamine D2 receptors, but they exhibit a moderate affinity and dissociate rapidly from the receptor[5][6][10]. This "fast-off" kinetic property is thought to be responsible for quetiapine's low propensity to cause extrapyramidal symptoms (EPS) and hyperprolactinemia compared to other antipsychotics[5][6]. PET imaging studies in humans have confirmed that even at clinically effective doses for psychosis, quetiapine's D2 receptor occupancy is relatively low and transient[14][15]. In the treatment of depression, this moderate D2 antagonism, combined with the other mechanisms, helps to modulate dopamine signaling without causing significant motor side effects.

Experimental Protocols: Methodologies for Elucidation

The pharmacological profile of this compound has been characterized through a combination of in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.

  • Objective: To quantify the binding affinity (Ki) of this compound to a panel of CNS receptors and transporters.

  • Methodology:

    • Preparation of Receptor Source: Cloned human receptors or transporters (e.g., NET, 5-HT1A, D2) are stably expressed in cell lines like CHO (Chinese Hamster Ovary) or HEK (Human Embryonic Kidney) cells[9]. Membranes from these cells are prepared, providing a rich source of the target protein.

    • Competitive Binding Experiment: A fixed concentration of a specific radioligand (a radioactive molecule with known high affinity for the target) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to the incubations. The test compound competes with the radioligand for binding to the target sites[16].

    • Separation and Quantification: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration or centrifugation[16]. The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay[16].

Binding_Assay_Workflow Prep Prepare Cell Membranes with Target Receptors Incubate Incubate Membranes with: 1. Fixed Radioligand 2. Varying [this compound] Prep->Incubate Separate Separate Bound vs. Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Fraction Separate->Quantify Analyze Plot Competition Curve (IC50 -> Ki Calculation) Quantify->Analyze

References

Norquetiapine as a Norepinephrine Reuptake Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of norquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine, and its significant activity as a norepinephrine reuptake inhibitor (NRI). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Concepts: this compound's Mechanism of Action at the Norepinephrine Transporter

Quetiapine's therapeutic efficacy, particularly in mood disorders, is significantly attributed to its metabolite, this compound. Unlike the parent compound, this compound exhibits high affinity for and potent inhibition of the norepinephrine transporter (NET).[1][2][3][4] This inhibition of NET blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing noradrenergic neurotransmission. This mechanism is a well-established target for antidepressant medications.[1][5][6]

Quantitative Data: Binding Affinity, Potency, and In Vivo Occupancy

The following tables summarize the key quantitative parameters defining this compound's interaction with the norepinephrine transporter.

Table 1: In Vitro Binding Affinity of this compound and Quetiapine for the Norepinephrine Transporter (NET)

CompoundSpeciesAssay TypeKi (nM)pKiReference
This compound HumanRadioligand Binding12-[1][7][8][9]
HumanRadioligand Binding23-[4]
HumanRadioligand Binding58-[4]
HumanRadioligand Binding-7.54 ± 0.05[2]
Quetiapine HumanRadioligand Binding927 (apparent Ki)-[1][8]
HumanRadioligand BindingNo measurable binding-[2]

Table 2: In Vitro Functional Potency of this compound at the Norepinephrine Transporter (NET)

CompoundSpeciesAssay TypeIC50 (nM)pKi from functional assayReference
This compound HumanFunctional Uptake-7.47 ± 0.17[2]

Table 3: In Vivo Norepinephrine Transporter (NET) Occupancy by this compound in Humans Following Oral Administration of Quetiapine XR

Quetiapine XR DoseMean NET Occupancy (Thalamus)Estimated this compound Plasma Concentration for 50% NET Occupancy (EC50)Reference
150 mg/day19%161 ng/mL[1][3][5]
300 mg/day35%161 ng/mL[1][3][5]
--36.8 µg/L[6][10]
256 mg/day (estimated dose for 50% occupancy)50%-[6][10]

Table 4: Selectivity Profile of this compound for Monoamine Transporters

TransporterBinding Affinity (Ki) or Functional Inhibition (pKi)Reference
Norepinephrine Transporter (NET) High (pKi = 7.54)[2]
Serotonin Transporter (SERT) Low affinity[2]
Dopamine Transporter (DAT) Low affinity[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established practices in the field.

Radioligand Binding Assay for NET Affinity

This protocol outlines a standard procedure for determining the binding affinity of a compound for the norepinephrine transporter using a competitive radioligand binding assay.

  • Tissue Preparation:

    • Human or rodent brain tissue (e.g., cortex or thalamus), or cultured cells stably expressing the human norepinephrine transporter (hNET), are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA or Bradford).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A range of concentrations of the unlabeled test compound (e.g., this compound).

      • A fixed concentration of a radiolabeled ligand specific for NET (e.g., [3H]-Nisoxetine or (S,S)-[18F]FMeNER-D2).

      • The prepared membrane suspension.

    • Total binding is determined in the absence of any competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of a known potent NET inhibitor (e.g., desipramine) to saturate all specific binding sites.

  • Incubation and Termination:

    • The plate is incubated for a specific time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Norepinephrine Uptake Assay

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake into isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Rodent brain tissue (e.g., cortex or hypothalamus) is dissected and placed in ice-cold Krebs-Ringer's buffer or a sucrose solution (e.g., 0.32 M sucrose).[11][12]

    • The tissue is homogenized using a glass-Teflon homogenizer.[11]

    • The homogenate undergoes differential centrifugation. A common procedure involves an initial low-speed spin (e.g., 1,000 x g for 10 minutes) to remove larger cellular debris, followed by a high-speed spin of the supernatant (e.g., 16,000-20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2 pellet).[11][13]

    • The P2 pellet is resuspended in an appropriate assay buffer.[11]

  • Uptake Assay:

    • Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C in the presence of various concentrations of the test compound (this compound) or vehicle.

    • The uptake reaction is initiated by the addition of a low concentration of radiolabeled norepinephrine (e.g., [3H]-norepinephrine).

    • The incubation continues for a short, defined period (e.g., 4-10 minutes) during which uptake is linear.[11][14]

  • Termination and Measurement:

    • Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-norepinephrine.

    • The radioactivity trapped within the synaptosomes on the filters is measured by liquid scintillation counting.

    • Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a saturating concentration of a standard NET inhibitor.

  • Data Analysis:

    • The amount of [3H]-norepinephrine taken up is calculated and normalized to the protein content of the synaptosomes.

    • Inhibition curves are generated by plotting the percentage of uptake inhibition against the concentration of the test compound.

    • The IC50 value is determined from these curves using non-linear regression.

In Vivo Microdialysis for Extracellular Norepinephrine Measurement

This protocol outlines the use of in vivo microdialysis to assess the effect of this compound on extracellular norepinephrine levels in the brains of freely moving animals.

  • Surgical Procedure:

    • Anesthetized rodents have a guide cannula stereotaxically implanted, targeting a specific brain region of interest (e.g., prefrontal cortex or hypothalamus).[15] The cannula is secured to the skull with dental cement.

    • The animals are allowed to recover from surgery for a period of several days.

  • Microdialysis Experiment:

    • On the day of the experiment, a microdialysis probe with a semipermeable membrane at its tip is inserted through the guide cannula into the brain tissue.[16][17]

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.[15]

    • After a stabilization period to allow the probe and tissue to equilibrate, baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

  • Drug Administration and Sample Collection:

    • This compound (or quetiapine, to assess the effects of its metabolite) is administered systemically (e.g., via intraperitoneal injection or oral gavage).

    • Dialysate samples continue to be collected at the same regular intervals for several hours post-administration.

  • Sample Analysis:

    • The concentration of norepinephrine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) with electrochemical detection.[16]

  • Data Analysis:

    • The norepinephrine concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.

    • The time course of the effect of this compound on extracellular norepinephrine levels is plotted.

Visualizations: Pathways and Workflows

Norepinephrine Synaptic Transmission and Action of this compound

The following diagram illustrates the key elements of a noradrenergic synapse and the mechanism of action of this compound.

Noradrenergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH NE_released NE Dopamine Dopamine DOPA->Dopamine DDC NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_vesicle->NE_released Exocytosis Adrenergic_R Adrenergic Receptors (α, β) NE_released->Adrenergic_R Binding NET Norepinephrine Transporter (NET) NE_released->NET Reuptake Signaling Downstream Signaling Adrenergic_R->Signaling NET->NE_vesicle This compound This compound This compound->NET Inhibition

Caption: this compound blocks the norepinephrine transporter (NET), preventing NE reuptake.

General Workflow for In Vitro NET Binding Assay

This diagram outlines the typical experimental workflow for determining the binding affinity of a compound to the norepinephrine transporter.

Binding_Assay_Workflow prep 1. Membrane Preparation (Brain tissue or hNET cells) assay_setup 2. Assay Setup (Membranes + Radioligand + this compound) prep->assay_setup incubation 3. Incubation (Reach equilibrium) assay_setup->incubation filtration 4. Rapid Filtration (Separate bound/unbound) incubation->filtration counting 5. Scintillation Counting (Quantify radioactivity) filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for determining NET binding affinity using a radioligand assay.

Logical Relationship of Quetiapine Metabolism to NET Inhibition

This diagram illustrates the metabolic conversion of quetiapine to this compound and the subsequent pharmacological action on the norepinephrine transporter.

Quetiapine_Metabolism_Action Quetiapine Quetiapine (Administered Drug) Metabolism Hepatic Metabolism (e.g., CYP3A4) Quetiapine->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition Effect Increased Synaptic Norepinephrine -> Antidepressant Effect NET->Effect

Caption: Quetiapine is metabolized to this compound, the active NET inhibitor.

References

An In-Depth Technical Guide to the 5-HT1A Partial Agonist Activity of Norquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-HT1A partial agonist activity of norquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine. This compound's distinct pharmacological profile, particularly its interaction with the serotonin 1A (5-HT1A) receptor, is believed to be a key contributor to the antidepressant and anxiolytic effects observed with quetiapine treatment.[1][2] This document consolidates quantitative pharmacological data, details essential experimental protocols for assessing 5-HT1A activity, and visualizes the associated signaling pathways and therapeutic rationale.

Core Data Presentation

The following tables summarize the in vitro pharmacological data for this compound and relevant comparator compounds at the human 5-HT1A receptor. This allows for a clear comparison of binding affinity, functional potency, and intrinsic efficacy.

Table 1: 5-HT1A Receptor Binding Affinities (Ki)

CompoundKi (nM)pKiReference(s)
This compound 457.35[1]
Quetiapine4306.37[1]
Aripiprazole4.28.38[2]
Buspirone207.7[3]
Gepirone387.42[4]
WAY-100635 (Antagonist)0.39 - 0.849.41 - 9.08[1][5]

Table 2: 5-HT1A Receptor Functional Activity (EC50/pEC50 and Emax/Intrinsic Activity)

CompoundEC50 (nM)pEC50Emax (% of 5-HT response)Intrinsic ActivityReference(s)
This compound 4,8985.3175%Partial Agonist[1][6]
Quetiapine26,0004.5947%Partial Agonist[1][7]
Aripiprazole3296.48~65%Partial Agonist[8][9]
Buspirone38.027.42Similar to ziprasidonePartial Agonist[2][3]
Gepirone--Partial AgonistPartial Agonist[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound's 5-HT1A partial agonist activity are provided below.

Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)

This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

a. Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in 5-HT1A receptors (e.g., hippocampus).[11]

  • Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist).

  • Test Compound: this compound and comparator compounds.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus (e.g., cell harvester).

  • Scintillation Counter.

b. Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[3]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[11]

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is proportional to receptor activation.

a. Materials:

  • Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

  • [³⁵S]GTPγS.

  • GDP (Guanosine Diphosphate).

  • Test Compound: this compound and comparator compounds.

  • Assay Buffer: Typically includes Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Scintillation Proximity Assay (SPA) beads (optional, for a homogeneous assay format).[12]

b. Procedure:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.[12]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and count the radioactivity.[13]

    • SPA Method: If using SPA beads, the beads are added to the assay mixture. The proximity of the radiolabel to the bead upon binding results in a light signal that can be measured directly in a microplate scintillation counter without a separation step.[12]

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect, often expressed as a percentage of the response to a full agonist like serotonin).

cAMP Accumulation Assay for Functional Activity

Since the 5-HT1A receptor is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

a. Materials:

  • Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.

  • Test Compound: this compound and comparator compounds.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or other detection methods).

  • Cell Culture Medium and Reagents.

b. Procedure:

  • Cell Culture and Plating: Culture the cells and seed them into 96- or 384-well plates.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions. The principle often involves competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.[5]

  • Data Analysis: The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is measured. Plot the cAMP levels against the compound concentration to determine the IC50 (which in this inhibitory assay corresponds to the EC50 for the agonist effect) and the maximal inhibition.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's 5-HT1A partial agonist activity.

G This compound-Mediated 5-HT1A Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates ERK ERK Receptor->ERK Activates (Gβγ-dependent) G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts from ATP G_alpha->AC Inhibits K_channel GIRK Channel G_betagamma->K_channel Opens Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Closes PI3K PI3K G_betagamma->PI3K Activates ATP ATP PKA PKA cAMP->PKA Inactivates CREB CREB PKA->CREB Inhibits Phosphorylation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced Ca²⁺ Influx Reduced Ca²⁺ Influx Ca_channel->Reduced Ca²⁺ Influx ERK->CREB Phosphorylates Akt Akt PI3K->Akt Activates Gene_expression Gene Expression (Neuronal survival, plasticity) Akt->Gene_expression Promotes CREB->Gene_expression Regulates

Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.

G Experimental Workflow for GTPγS Binding Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes add_components Add Membranes, Reagents, and Test Compounds to 96-well Plate prep_membranes->add_components prep_reagents Prepare Reagents ([³⁵S]GTPγS, GDP, Test Compounds) prep_reagents->add_components incubate Incubate at 30°C add_components->incubate terminate Terminate Reaction (Filtration) incubate->terminate wash Wash Filters terminate->wash count Count Radioactivity (Scintillation Counter) wash->count analyze Analyze Data (Dose-Response Curve, EC50, Emax) count->analyze Pharmacological Profile Pharmacological Profile analyze->Pharmacological Profile

Caption: Workflow of a [³⁵S]GTPγS Binding Assay.

G This compound's Proposed Mechanism for Antidepressant/Anxiolytic Effects net_inhibition Norepinephrine Transporter (NET) Inhibition increase_ne Increased Synaptic Norepinephrine net_inhibition->increase_ne ht1a_agonism 5-HT1A Partial Agonism modulate_5ht Modulation of Serotonin Release (Autoreceptor) ht1a_agonism->modulate_5ht postsynaptic_5ht Postsynaptic 5-HT1A Receptor Activation ht1a_agonism->postsynaptic_5ht antidepressant Antidepressant Effect increase_ne->antidepressant modulate_5ht->antidepressant postsynaptic_5ht->antidepressant anxiolytic Anxiolytic Effect postsynaptic_5ht->anxiolytic

Caption: Dual Mechanism of this compound's Therapeutic Action.

References

The Discovery and Initial Characterization of N-desalkylquetiapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and initial pharmacological characterization of N-desalkylquetiapine, also known as norquetiapine. N-desalkylquetiapine is the primary active metabolite of the atypical antipsychotic quetiapine.[1][2] Its distinct pharmacological profile, particularly its potent inhibition of the norepinephrine transporter (NET) and partial agonism at the serotonin 1A (5-HT1A) receptor, is believed to significantly contribute to the antidepressant and anxiolytic effects of quetiapine.[1][3][4][5] This document summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Quetiapine, an atypical antipsychotic, has demonstrated clinical efficacy in treating not only schizophrenia and bipolar mania but also major depressive disorder and generalized anxiety disorder.[3][6] This broad therapeutic spectrum prompted investigations into its mechanism of action, leading to the identification of its major active metabolite, N-desalkylquetiapine.[1] Formed primarily by the cytochrome P450 enzyme CYP3A4, N-desalkylquetiapine exhibits a pharmacological profile that is notably different from its parent compound.[1] This guide focuses on the initial studies that elucidated the unique properties of N-desalkylquetiapine and its putative role in the therapeutic effects of quetiapine.

Pharmacological Profile

The initial characterization of N-desalkylquetiapine involved a comprehensive screening against a wide array of G-protein coupled receptors, ion channels, and neurotransmitter transporters. These studies revealed a distinct profile that distinguishes it from quetiapine and other atypical antipsychotics.

Receptor and Transporter Binding Affinities

N-desalkylquetiapine displays a high affinity for the norepinephrine transporter (NET) and the histamine H1 receptor. It also exhibits moderate to low affinities for various serotonin, adrenergic, dopamine, and muscarinic receptors. The binding affinities (Ki) from various in vitro radioligand binding assays are summarized in Table 1.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of N-desalkylquetiapine.

Target FamilySpecific TargetKi (nM)
Monoamine Transporters Norepinephrine Transporter (NET)12 - 29
Serotonin Transporter (SERT)~1000
Dopamine Transporter (DAT)>1000
Serotonin Receptors 5-HT1A45 - 570
5-HT1EModerate Affinity (10-100)
5-HT2A5 - 58
5-HT2B14
5-HT2C76 - 110
5-HT776
5-HT1D, 5-HT3, 5-HT5, 5-HT6Low Affinity (100-1000)
Adrenergic Receptors α1A144
α1B95
α2A240
α2B378
α2C740
Dopamine Receptors D1210
D259 - 196
D3570
D41300
Histamine Receptors H13.4 - 3.5
H2300
Muscarinic Receptors M1Moderate Affinity (10-100)
M3Moderate Affinity (10-100)
M5Moderate Affinity (10-100)
M2, M4Low Affinity (100-1000)

Note: Data compiled from multiple sources. Ranges are provided where different studies reported varying values.

Functional Activity

Functional assays were crucial in determining the activity of N-desalkylquetiapine at its primary targets. These studies confirmed its role as a potent NET inhibitor and a partial agonist at 5-HT1A receptors, while acting as an antagonist at several other receptors. The functional potencies are summarized in Table 2.

Table 2: Functional Activity of N-desalkylquetiapine.

TargetAssay TypeFunctional ActivityPotency (IC50/EC50, nM)
Norepinephrine Transporter (NET) Norepinephrine Uptake InhibitionInhibitor12
Serotonin 1A Receptor (5-HT1A) GTPγS BindingPartial Agonist-
Serotonin 2A Receptor (5-HT2A) Calcium FluxAntagonist-
Serotonin 2B Receptor (5-HT2B) Calcium FluxAntagonist-
Serotonin 2C Receptor (5-HT2C) -Antagonist-
Histamine H1 Receptor Calcium FluxAntagonist-
α1A-Adrenergic Receptor Calcium FluxAntagonist-
α1D-Adrenergic Receptor Calcium FluxAntagonist-
Muscarinic M1, M3, M5 Receptors Calcium FluxAntagonist-

Note: Quantitative potency values for all functional assays were not consistently available in the initial characterization literature.

Key Signaling Pathways and Mechanisms of Action

The primary mechanisms underlying the antidepressant-like effects of N-desalkylquetiapine are its inhibition of norepinephrine reuptake and its partial agonism at 5-HT1A receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron N-desalkylquetiapine_pre N-desalkylquetiapine NET Norepinephrine Transporter (NET) N-desalkylquetiapine_pre->NET Inhibits NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake NE_synapse NE NE_vesicle->NE_synapse Release Adrenergic_receptor Adrenergic_receptor 5HT1A_receptor 5-HT1A Receptor downstream_signaling Downstream Signaling (e.g., ↓cAMP) 5HT1A_receptor->downstream_signaling Activates N-desalkylquetiapine_post N-desalkylquetiapine N-desalkylquetiapine_post->5HT1A_receptor Partial Agonist start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of N-desalkylquetiapine prepare_membranes->incubate separate Separate bound and free radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify radioactivity of bound radioligand (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end start Start plate_cells Plate HEK293 cells expressing NET start->plate_cells preincubate Pre-incubate cells with varying concentrations of N-desalkylquetiapine plate_cells->preincubate add_radiolabeled_NE Add radiolabeled norepinephrine ([3H]-NE) preincubate->add_radiolabeled_NE incubate Incubate for a short period (e.g., 10-20 min) add_radiolabeled_NE->incubate wash_and_lyse Wash cells to remove extracellular [3H]-NE and lyse the cells incubate->wash_and_lyse quantify Quantify intracellular radioactivity wash_and_lyse->quantify analyze Determine IC50 for uptake inhibition quantify->analyze end End analyze->end

References

Norquetiapine's Affinity for Dopamine D2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of norquetiapine, the primary active metabolite of quetiapine, for the dopamine D2 receptor. The document synthesizes key quantitative data, outlines common experimental methodologies for affinity determination, and visualizes relevant biological and experimental pathways.

Core Topic: this compound and the Dopamine D2 Receptor

This compound is a significant metabolite of the atypical antipsychotic quetiapine. While quetiapine itself exhibits a moderate affinity for the dopamine D2 receptor, its rapid dissociation kinetics are thought to contribute to its atypical profile and lower incidence of extrapyramidal side effects.[1][2] this compound possesses a distinct pharmacological profile from its parent compound, and understanding its interaction with key central nervous system targets, including the D2 receptor, is crucial for a comprehensive grasp of quetiapine's overall mechanism of action.

Data Presentation: Receptor Binding Affinities

The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and its parent compound, quetiapine, for the human dopamine D2 receptor.

CompoundReceptorKi (nM)Notes
This compound Dopamine D2~160Affinity is of the same order as quetiapine.[3]
Quetiapine Dopamine D2155 - 160Considered a low to moderate affinity antagonist.[4][5]

In vivo studies using positron emission tomography (PET) have also been conducted to determine the apparent affinity constant (Ki,app) in the living human brain. These studies, which account for factors like blood-brain barrier penetration and competition with endogenous dopamine, calculated a Ki,app of 2004 nmol/L for the "active moiety" (the sum of quetiapine and this compound).[3][6]

Experimental Protocols: Determining Receptor Binding Affinity

The quantitative data presented above are primarily derived from in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its receptor target.

Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity

This protocol outlines a standard method for determining the Ki of a test compound (e.g., this compound) at the dopamine D2 receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK cells) recombinantly expressing the human dopamine D2L receptor.

  • Radioligand: A high-affinity D2 receptor antagonist radiolabeled with a radioisotope, typically [3H]-Spiperone or [3H]-Methylspiperone.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Compound: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or spiperone) to determine the amount of non-specific binding of the radioligand.

  • Incubation Buffer: A buffer solution (e.g., Tris-HCl) at physiological pH containing appropriate ions.

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via vacuum filtration.

  • Filters: Glass fiber filters (e.g., Whatman GF/B) pre-treated to reduce non-specific binding.

  • Scintillation Counter: A liquid scintillation counter to quantify the radioactivity trapped on the filters.

2. Procedure:

  • Assay Preparation: The test compound, this compound, is serially diluted to create a range of concentrations.

  • Incubation: In assay tubes, the cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and either buffer (for total binding), the non-specific binding compound, or a concentration of the test compound are combined.[7]

  • Equilibration: The mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This step separates the cell membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific binding is determined by subtracting the non-specific binding from the total binding.

  • Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the test compound concentration. This generates a sigmoidal dose-response curve.

  • Determine IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is calculated from this curve using non-linear regression analysis.

  • Calculate Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[7]

Visualizations: Pathways and Processes

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] D2 receptors can also engage β-arrestin-dependent signaling pathways.[10][11]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Binding_Assay_Workflow start Start prep Prepare Reagents: D2R Membranes, Radioligand, Test Compound (this compound) start->prep incubate Incubate Components: Membranes + Radioligand + Test Compound (Varying Conc.) prep->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters to Remove Unbound Radioligand terminate->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: Calculate IC50 and Ki (Cheng-Prusoff Equation) quantify->analyze end End: Ki Value Determined analyze->end Quetiapine_Metabolism cluster_receptors Primary Receptor Targets Quetiapine Quetiapine This compound This compound Quetiapine->this compound Metabolism (CYP3A4) D2 Dopamine D2 Quetiapine->D2 Antagonist HT2A Serotonin 5-HT2A Quetiapine->HT2A Antagonist This compound->D2 Antagonist NET Norepinephrine Transporter (NET) This compound->NET Inhibitor

References

In Vitro Binding Profile of Norquetiapine at Aminergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norquetiapine, the major active metabolite of the atypical antipsychotic quetiapine, exhibits a complex and distinct pharmacological profile that is thought to contribute significantly to the therapeutic efficacy of the parent drug, particularly its antidepressant and anxiolytic effects. Unlike quetiapine, this compound demonstrates potent inhibition of the norepinephrine transporter (NET) and acts as a partial agonist at serotonin 5-HT1A receptors. This technical guide provides an in-depth overview of the in vitro binding profile of this compound at a range of aminergic receptors, presenting quantitative binding data, detailing the experimental methodologies used for these determinations, and visualizing the associated signaling pathways.

Data Presentation: this compound Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound for various aminergic receptors and transporters. The data is compiled from key studies, with the primary source being Jensen et al. (2008), which utilized the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). Lower Ki values indicate higher binding affinity.

Receptor/Transporter FamilyTargetThis compound Ki (nM)Functional Activity
Serotonin 5-HT1A45[1][2]Partial Agonist[1][2]
5-HT1D100 - 1000[2]-
5-HT1E10 - 100[2]-
5-HT2A58[1]Antagonist[1][2]
5-HT2B14[1][2]Antagonist[1][2]
5-HT2C107[1]Antagonist[1][2]
5-HT3100 - 1000[2]-
5-HT5100 - 1000[2]-
5-HT6100 - 1000[2]-
5-HT776[1][2]Antagonist[3]
Dopamine D1210[1]-
D2196[1]Antagonist
D3570[1]-
D41300[1]-
D51400[1]-
Adrenergic α1A144[1]Antagonist[1]
α1B95[1][2]-
α2A240[1]Antagonist[1]
α2B378[1]-
α2C740[1]Antagonist[1]
Histamine H13.5[1]Antagonist[1][2]
H2300[1]-
Muscarinic M139[1]Antagonist[1][2]
M2453[1]-
M323[1]Antagonist[1][2]
M4110[1]-
M523[1]Antagonist[1][2]
Transporters NET23[1]Inhibitor[2]
SERT~1000[1]-
DAT>1000[1]-

Experimental Protocols

The binding affinities (Ki values) presented in this guide were primarily determined using competitive radioligand binding assays. These assays are a standard method for characterizing the interaction of a compound with a specific receptor. The general principle involves measuring the ability of a test compound (this compound) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.

General Protocol for Competitive Radioligand Binding Assay
  • Receptor Source Preparation:

    • Membrane homogenates are prepared from cell lines (e.g., HEK293 or CHO cells) that are stably or transiently transfected to express a high density of the specific human recombinant aminergic receptor of interest.

    • Cells are harvested and subjected to homogenization in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of a specific radioligand (e.g., [3H]ligand) is incubated with the receptor-containing membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

  • Separation and Detection:

    • Following incubation, the bound and free radioligand are separated. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Specific Radioligands and Cell Lines

While the exact protocols for each receptor in the Jensen et al. (2008) study were sourced from the NIMH PDSP, the following are examples of commonly used radioligands and cell lines for the receptors where this compound shows high affinity:

  • 5-HT2A Receptor: Radioligand: [3H]Ketanserin; Cell Line: HEK293 cells expressing the human 5-HT2A receptor.

  • D2 Receptor: Radioligand: [3H]Raclopride or [3H]Spiperone; Cell Line: CHO-K1 or HEK293 cells expressing the human D2 receptor.

  • H1 Receptor: Radioligand: [3H]Pyrilamine (mepyramine); Cell Line: HEK293 cells expressing the human H1 receptor.

  • α1-Adrenergic Receptors: Radioligand: [3H]Prazosin; Cell Line: HEK293 cells expressing the specific human α1-adrenergic receptor subtype.

  • Norepinephrine Transporter (NET): Radioligand: [3H]Nisoxetine; Cell Line: HEK293 cells expressing the human NET.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., HEK293 cell membranes) Incubation Incubation (Reaching Equilibrium) Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]Ketanserin) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow of a competitive radioligand binding assay.
Signaling Pathways of Key Aminergic Receptors

The following diagrams illustrate the canonical signaling pathways for some of the aminergic receptors at which this compound exhibits high binding affinity.

Gq-Coupled Receptor Signaling (e.g., 5-HT2A, α1-Adrenergic, H1, M1, M3, M5)

Gq_Signaling Receptor Aminergic Receptor (e.g., 5-HT2A, H1, α1) Gq Gαq/11 Receptor->Gq This compound (Antagonist) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca_Release->Cellular_Response PKC->Cellular_Response

Canonical Gq-coupled signaling pathway.

Gi/o-Coupled Receptor Signaling (e.g., 5-HT1A, D2, α2-Adrenergic, M2, M4)

Gi_Signaling Receptor Aminergic Receptor (e.g., 5-HT1A, D2, α2) Gi Gαi/o Receptor->Gi This compound (Partial Agonist/Antagonist) AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP AC->cAMP X ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates X Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response X

Canonical Gi/o-coupled signaling pathway.

Gs-Coupled Receptor Signaling (e.g., 5-HT7)

Gs_Signaling Receptor Aminergic Receptor (e.g., 5-HT7) Gs Gαs Receptor->Gs This compound (Antagonist) AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal function) PKA->Cellular_Response

References

The Neuropharmacological Profile of Norquetiapine: A Technical Guide to its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norquetiapine, the major active metabolite of the atypical antipsychotic quetiapine, has garnered significant attention for its distinct and complex pharmacological profile. Unlike its parent compound, this compound exhibits a unique combination of activities at key neurotransmitter systems within the central nervous system (CNS), contributing significantly to the overall therapeutic effects of quetiapine, particularly its antidepressant and anxiolytic properties. This technical guide provides an in-depth exploration of this compound's effects on the CNS, focusing on its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the development of novel therapeutics.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound's interaction with a wide array of CNS targets underpins its multifaceted pharmacological effects. Its binding affinities (Ki) and functional potencies (pKi) have been characterized through a variety of in vitro assays. A summary of these quantitative data is presented in the tables below, followed by detailed descriptions of the experimental protocols used to generate this information.

Data Presentation: Receptor Binding Affinities and Functional Data

The following tables summarize the binding affinities (Ki and pKi) of this compound for various CNS receptors and transporters. This data has been compiled from multiple preclinical studies to provide a comprehensive overview for comparative analysis.

Table 1: this compound Binding Affinities (Ki) for Key CNS Targets

TargetReceptor/Transporter SubtypeThis compound Ki (nM)Reference
Monoamine Transporters Norepinephrine Transporter (NET)12 - 29[1][2]
Serotonin Transporter (SERT)>1000[3]
Dopamine Transporter (DAT)>10000[2]
Serotonin Receptors 5-HT1A45[3][4]
5-HT2A5 - 58[2][3]
5-HT2B14[4]
5-HT2C76 - 110[2][3]
5-HT776[4]
Dopamine Receptors D1< 1000[4]
D2196 - <1000[2][3]
Adrenergic Receptors α1A< 1000[2]
α1B95[2]
α2237[4]
Histamine Receptors H13.5[4]
Muscarinic Receptors M1, M3, M510 - 100[2]

Table 2: this compound Functional Activity (pKi/pEC50)

TargetFunctional AssayThis compound pKi / pEC50ActivityReference
Monoamine Transporters NET Uptake Inhibition7.47 ± 0.17Potent Inhibitor[3]
Serotonin Receptors 5-HT1A GTPγS BindingpEC50 = 5.47Partial Agonist[3]
Dopamine Receptors D2 Functional AssaypKi = 7.25 ± 0.25Antagonist[3]

Key Mechanisms of Action and Signaling Pathways

This compound's CNS effects are primarily driven by two key mechanisms: potent inhibition of the norepinephrine transporter (NET) and partial agonism at the serotonin 1A (5-HT1A) receptor. These actions, in concert with its antagonist activity at other receptors, create a unique neuropharmacological profile.

Norepinephrine Transporter (NET) Inhibition

This compound is a potent inhibitor of NET, a mechanism it shares with several established antidepressant medications.[1][3] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the concentration and duration of norepinephrine in the synapse. This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors, which are coupled to various downstream signaling cascades.

NET_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_release->NE_synapse NE_synapse->NET Reuptake Adrenergic_R Adrenergic Receptors (α1, α2, β1, β2) NE_synapse->Adrenergic_R Binds G_protein G-Proteins (Gq, Gi, Gs) Adrenergic_R->G_protein Activates Second_messengers Second Messengers (↑ IP3/DAG, ↓ cAMP, ↑ cAMP) G_protein->Second_messengers Modulates Downstream Downstream Signaling (e.g., PKC, PKA activation) Second_messengers->Downstream Leads to This compound This compound This compound->NET Inhibits

NET Inhibition Signaling Pathway

Serotonin 1A (5-HT1A) Receptor Partial Agonism

This compound acts as a partial agonist at 5-HT1A receptors.[3][4] These receptors are G-protein coupled receptors (GPCRs) primarily linked to inhibitory Gi/o proteins.[5][6] As a partial agonist, this compound elicits a submaximal response compared to the full endogenous agonist, serotonin. This modulation of the serotonergic system is thought to contribute to its anxiolytic and antidepressant effects. Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.

5-HT1A Partial Agonism Signaling

Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo experiments used to characterize the CNS effects of this compound.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors and transporters.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells) or from specific brain regions of rodents.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-raclopride for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (with target receptor) start->prep incubate Incubate Membranes with: - Radioligand - this compound (varied conc.) prep->incubate filter Rapid Filtration (Separates bound/free radioligand) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Objective: To determine the functional potency of this compound in inhibiting norepinephrine reuptake.

General Protocol:

  • Cell Culture: HEK293 cells stably expressing the human NET are cultured.

  • Assay Initiation: Cells are incubated with a fluorescent substrate for NET.

  • Compound Addition: this compound at various concentrations is added to the cells.

  • Measurement: The fluorescence intensity, which is proportional to the uptake of the substrate, is measured over time.

  • Data Analysis: The concentration of this compound that inhibits 50% of the substrate uptake (IC50) is determined, from which the pKi value is calculated.[3]

Objective: To determine the functional activity (agonism, partial agonism, or antagonism) of this compound at GPCRs, such as the 5-HT1A receptor.

General Protocol:

  • Membrane Preparation: Membranes from CHO cells stably expressing the human 5-HT1A receptor are prepared.[3]

  • Incubation: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of this compound.

  • Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration.

  • Quantification: The amount of radioactivity on the filters is measured.

  • Data Analysis: The stimulation of [35S]GTPγS binding by this compound is measured and compared to the maximal stimulation by a full agonist (e.g., serotonin) to determine its efficacy (Emax) and potency (EC50).

In Vivo Assays

Objective: To assess the antidepressant-like activity of this compound.

Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure: Mice are individually placed in the water for a 6-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

  • Drug Administration: this compound or vehicle is administered at a specified time before the test.

  • Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.[6]

Objective: To evaluate the antidepressant-like effects of this compound in a stress-based model of depression.

Protocol:

  • Induction Phase: Rats are exposed to a series of inescapable foot shocks.

  • Testing Phase: 24 hours later, the rats are placed in a shuttle box where they can escape a foot shock by crossing to the other side. The number of failures to escape and the latency to escape are recorded.

  • Drug Administration: this compound or vehicle is administered during the testing phase or chronically before it.

  • Data Analysis: A decrease in the number of escape failures and a shorter escape latency in the drug-treated group compared to the vehicle group suggest an antidepressant-like effect.[6]

Objective: To determine the extent to which this compound binds to its target receptors in the living brain.

Protocol:

  • Radioligand Administration: A radiolabeled ligand specific for the target of interest (e.g., a NET-specific radiotracer) is administered to the animal.

  • Drug Administration: this compound is administered at various doses.

  • Brain Imaging or Tissue Analysis: The amount of radioligand binding in specific brain regions is measured using techniques like positron emission tomography (PET) or by post-mortem brain tissue analysis.

  • Data Analysis: The reduction in radioligand binding in the presence of this compound is used to calculate the percentage of receptor occupancy.[3]

Conclusion

This compound presents a complex and compelling neuropharmacological profile that distinguishes it from its parent compound, quetiapine, and other atypical antipsychotics. Its potent inhibition of the norepinephrine transporter and partial agonism at 5-HT1A receptors are key contributors to its antidepressant and anxiolytic effects. The comprehensive data on its receptor binding affinities and functional activities, coupled with the detailed experimental protocols provided in this guide, offer a valuable resource for the scientific community. Further investigation into the intricate downstream signaling pathways and the interplay between this compound's various receptor interactions will continue to illuminate its therapeutic potential and may guide the development of next-generation psychotropic agents with improved efficacy and tolerability.

References

The Pivotal Role of Norquetiapine in Quetiapine's Anxiolytic Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, has demonstrated significant efficacy in the treatment of generalized anxiety disorder (GAD)[1][2]. While quetiapine itself possesses a complex pharmacodynamic profile, its primary active metabolite, norquetiapine (N-desalkylquetiapine), is now understood to be a key contributor to its anxiolytic properties. This technical guide provides an in-depth analysis of the mechanisms by which this compound mediates the anxiolytic effects observed with quetiapine administration. We will delve into the distinct pharmacological characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

The anxiolytic effects of quetiapine are largely attributed to the unique pharmacological actions of this compound, which differ significantly from the parent compound. The two primary mechanisms responsible for this compound's anxiolytic properties are its potent inhibition of the norepinephrine transporter (NET) and its partial agonism at the serotonin 1A (5-HT1A) receptor[1][2]. Quetiapine itself has negligible activity at the NET[1]. This distinct profile positions this compound as a critical mediator of quetiapine's therapeutic effects in anxiety disorders.

Data Presentation: Comparative Pharmacodynamics of Quetiapine and this compound

The following tables summarize the quantitative data from various in vitro studies, highlighting the differential binding affinities and functional potencies of quetiapine and its metabolite, this compound, at key receptors and transporters implicated in anxiety.

Table 1: Receptor and Transporter Binding Affinities (Ki/pKi)

TargetQuetiapine (Ki/pKi)This compound (Ki/pKi)Reference(s)
Norepinephrine Transporter (NET)No measurable binding12 nM (Ki), 7.54 ± 0.05 (pKi)[1][3]
Serotonin Transporter (SERT)Low affinityModerate affinity[1]
Dopamine Transporter (DAT)Low affinityLow affinity[1]
Serotonin 1A Receptor (5-HT1A)1800 nM (Ki)570 nM (Ki)[4]
Serotonin 2A Receptor (5-HT2A)29 nM (Ki)5 nM (Ki)[4]
Dopamine D2 Receptor56 nM (Ki), 7.23 ± 0.40 (pKi)59 nM (Ki), 7.25 ± 0.25 (pKi)[1][4]
Histamine H1 ReceptorHigh affinity3.4 nM (Ki)[3]

Table 2: Functional Assay Data (EC50/pEC50 and Emax)

AssayQuetiapineThis compoundReference(s)
NET Uptake Inhibition No measurable inhibitionpKi = 7.47 ± 0.17[1]
5-HT1A Receptor Agonism pEC50 = 4.77, Emax = 89%pEC50 = 5.47, Emax = 90%[1]
D2 Receptor Antagonism Moderate/low potencyModerate/low potency[4]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature that have been instrumental in elucidating the anxiolytic properties of this compound.

Norepinephrine Transporter (NET) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the reuptake of norepinephrine into cells expressing the NET.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).

  • Radioligand: [³H]Nisoxetine or a fluorescent substrate.

  • Procedure:

    • Cell Preparation: hNET-expressing HEK293 cells are cultured and harvested.

    • Assay Buffer: A suitable buffer (e.g., Krebs-Ringer-HEPES) is used.

    • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or quetiapine).

    • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

5-HT1A Receptor Partial Agonism Functional Assay (GTPγS Binding Assay)

This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • Tissue Preparation: Membranes from rat hippocampus or cells stably expressing the human 5-HT1A receptor are prepared.

  • Radioligand: [³⁵S]GTPγS.

  • Procedure:

    • Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the membrane fraction.

    • Assay Buffer: A buffer containing GDP, MgCl₂, and other necessary components is used.

    • Incubation: Membranes are incubated with varying concentrations of the test compound (this compound or quetiapine) in the presence of [³⁵S]GTPγS.

    • Stimulation: Agonist binding to the 5-HT1A receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Termination and Separation: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

    • Quantification: The amount of radioactivity on the filters is determined by scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum effect (Emax) relative to a full agonist (e.g., serotonin) are calculated.

Vogel Conflict Test (Preclinical Model of Anxiety)

This is a widely used animal model to screen for anxiolytic drugs. The test creates a conflict between the motivation to drink (in water-deprived animals) and the aversion to a mild electric shock received upon drinking.

  • Animals: Typically, mice or rats are used.

  • Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.

  • Procedure:

    • Water Deprivation: Animals are water-deprived for a specific period (e.g., 24-48 hours) to motivate drinking.

    • Acclimation: Animals are habituated to the test chamber.

    • Drug Administration: The test compound (this compound, quetiapine, or vehicle) is administered at a predetermined time before the test.

    • Test Session: The animal is placed in the chamber. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.

    • Data Collection: The total number of licks and the number of shocks received during the session are recorded.

  • Data Analysis: Anxiolytic compounds increase the number of shocks the animals are willing to tolerate, indicating a reduction in the suppressive effect of the punishment on drinking behavior.

Mandatory Visualizations

Signaling Pathways

anxiolytic_pathways

Experimental and Logical Workflows

experimental_workflow cluster_conclusion Conclusion Conclusion This compound contributes to Quetiapine's anxiolytic properties Ki_Values Ki_Values Ki_Values->Conclusion EC50_Emax EC50_Emax EC50_Emax->Conclusion Anxiolytic_Effect Anxiolytic_Effect Anxiolytic_Effect->Conclusion

logical_relationship Quetiapine Quetiapine Administration Metabolism Hepatic Metabolism (CYP3A4) Quetiapine->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound NET_Inhibition NET Inhibition This compound->NET_Inhibition FiveHT1A_Agonism 5-HT1A Partial Agonism This compound->FiveHT1A_Agonism Anxiolytic_Effect Anxiolytic Effect NET_Inhibition->Anxiolytic_Effect FiveHT1A_Agonism->Anxiolytic_Effect

Conclusion

The evidence strongly indicates that the anxiolytic properties of quetiapine are significantly mediated by its active metabolite, this compound. The distinct pharmacological profile of this compound, characterized by potent norepinephrine transporter inhibition and partial agonism at 5-HT1A receptors, provides a clear mechanistic basis for these effects[1][2]. This is in stark contrast to quetiapine, which lacks significant NET inhibitory activity. Preclinical studies in established animal models of anxiety further corroborate the anxiolytic-like effects of this compound[2]. For researchers and professionals in drug development, understanding the pivotal contribution of this compound is crucial for the rational design of novel anxiolytic agents and for optimizing the clinical application of quetiapine in the management of anxiety disorders. Future research could further explore the downstream signaling cascades and the precise interplay between the noradrenergic and serotonergic systems in mediating the anxiolytic effects of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of Norquetiapine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norquetiapine, the major active metabolite of the atypical antipsychotic quetiapine, has garnered significant attention for its distinct pharmacological profile and potential therapeutic advantages. As a pharmaceutical salt, this compound fumarate's physicochemical properties are critical determinants of its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, with a specific focus on its fumarate salt form where data is available. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of this compound-based therapeutics.

Physicochemical Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, quetiapine, for comparative purposes. It is important to note that specific data for the fumarate salt of this compound is limited in publicly available literature.

PropertyThis compoundQuetiapine FumarateReference(s)
Molecular Formula C₁₇H₁₇N₃S(C₂₁H₂₅N₃O₂S)₂·C₄H₄O₄[1][2]
Molecular Weight 295.4 g/mol 883.1 g/mol [1][3]
pKa Higher than Quetiapine7.06[4][5][6]
Melting Point (°C) Data not available for the fumarate salt171-178[7][8][9]
Solubility Higher than Quetiapine; 0.25 mg/mL in PBS (pH 7.2)Slightly soluble in water, sparingly soluble in methanol[1][4][10]
Polymorphism Data not available for the fumarate saltExists in multiple crystalline forms (Form I, II, etc.) and an amorphous form[11]

Table 1: Comparative Physicochemical Properties of this compound and Quetiapine Fumarate

Receptor Binding Affinity

This compound exhibits a distinct receptor binding profile compared to its parent compound, quetiapine. These differences are believed to contribute to its unique pharmacological effects, including its antidepressant properties. The following table summarizes the binding affinities (Ki) of this compound at various neurotransmitter receptors.

Receptor/TransporterThis compound Ki (nM)Quetiapine Ki (nM)Reference(s)
Norepinephrine Transporter (NET) 29>10,000[12]
Dopamine D₂ Receptor 5956[12]
Serotonin 5-HT₁ₐ Receptor 5701800[12]
Serotonin 5-HT₂ₐ Receptor 529[12]
Serotonin 5-HT₂ₒ Receptor 762800[12]
Serotonin 5-HT₇ Receptor 76307[13]
Histamine H₁ Receptor 3.5Data not available[1]
α₁-Adrenergic Receptor 95-736 (range)Data not available[1]
α₂-Adrenergic Receptor 95-736 (range)Data not available[1]
Muscarinic M₁-M₅ Receptors 23-453 (range)Data not available[1]

Table 2: Receptor and Transporter Binding Affinities (Ki) of this compound and Quetiapine

Experimental Protocols

Detailed experimental protocols for the characterization of this compound fumarate are not extensively published. However, standard pharmaceutical methodologies can be applied. The following sections outline generalized protocols for key physicochemical property determinations.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound fumarate can be determined using the shake-flask method.

  • Preparation of Media: Prepare buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Sample Preparation: Add an excess amount of this compound fumarate to a known volume of each buffer in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is limited).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value can be determined from the inflection point of the resulting titration curve.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

The melting point of this compound fumarate can be determined using Differential Scanning Calorimetry (DSC).

  • Sample Preparation: Accurately weigh a small amount of the this compound fumarate sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Polymorphism Characterization (X-Ray Powder Diffraction - XRPD)

X-Ray Powder Diffraction (XRPD) is a primary technique for identifying and characterizing different polymorphic forms.

  • Sample Preparation: Prepare a flat, uniform sample of the this compound fumarate powder on a sample holder.

  • Data Collection: Mount the sample in an XRPD instrument and expose it to a monochromatic X-ray beam.

  • Diffraction Pattern Analysis: The instrument records the angles at which the X-rays are diffracted by the crystalline lattice of the sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline form.

Signaling Pathways and Experimental Workflows

The pharmacological activity of this compound is a result of its interaction with multiple neurotransmitter systems. The following diagrams, generated using Graphviz, illustrate these interactions and a general workflow for physicochemical characterization.

Norquetiapine_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptor/Transporter Interactions cluster_effects Downstream Effects This compound This compound NET NET This compound->NET Inhibition D2 D₂ Receptor This compound->D2 Antagonism HT1A 5-HT₁ₐ Receptor This compound->HT1A Partial Agonism HT2A 5-HT₂ₐ Receptor This compound->HT2A Antagonism HT2C 5-HT₂ₒ Receptor This compound->HT2C Antagonism HT7 5-HT₇ Receptor This compound->HT7 Antagonism NE_reuptake Inhibition of Norepinephrine Reuptake NET->NE_reuptake DA_modulation Dopamine Modulation D2->DA_modulation SE_agonism Partial Serotonin Agonism HT1A->SE_agonism SE_antagonism Serotonin Antagonism HT2A->SE_antagonism HT2C->SE_antagonism HT7->SE_antagonism

Caption: this compound's multifaceted interactions with key neurotransmitter systems.

Physicochemical_Characterization_Workflow cluster_workflow Physicochemical Characterization Workflow for this compound Fumarate start Start solubility Solubility Determination (Shake-Flask) start->solubility pka pKa Determination (Potentiometric Titration) start->pka melting_point Melting Point (DSC) start->melting_point polymorphism Polymorphism Screening (XRPD) start->polymorphism data_analysis Data Analysis & Interpretation solubility->data_analysis pka->data_analysis melting_point->data_analysis stability Stability Studies (Forced Degradation) polymorphism->stability stability->data_analysis report Comprehensive Report data_analysis->report end End report->end

Caption: A generalized workflow for the physicochemical characterization of this compound Fumarate.

Conclusion

This compound fumarate presents a unique set of physicochemical and pharmacological properties that are of significant interest to the pharmaceutical sciences. Its increased solubility and distinct receptor binding profile compared to quetiapine underscore its potential as a therapeutic agent. While a comprehensive dataset for the fumarate salt is still emerging, the information and methodologies presented in this guide provide a solid foundation for further research and development. A thorough characterization of its solid-state properties, including a detailed polymorphic screen, will be crucial for the successful formulation and commercialization of this compound fumarate-based drug products.

References

Methodological & Application

Application Notes and Protocols: In Vivo Microdialysis for Norquetiapine Measurement in the Prefrontal Cortex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative measurement of norquetiapine, the active metabolite of quetiapine, in the prefrontal cortex (PFC) of a rat model using in vivo microdialysis. This document outlines the scientific background, detailed experimental protocols, and expected outcomes, facilitating the application of this technique in preclinical research and drug development.

Introduction

This compound is a key metabolite of the atypical antipsychotic quetiapine and is understood to contribute significantly to its therapeutic effects, particularly its antidepressant properties. The mechanism of action of this compound involves multiple neurotransmitter systems, with a notable effect as a potent norepinephrine reuptake inhibitor and a partial agonist at serotonin 5-HT1A receptors.[1][2] In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake, freely moving animals.[3][4] This methodology is invaluable for elucidating the pharmacokinetic and pharmacodynamic profile of centrally acting drugs like this compound directly at their site of action.

This document provides a detailed protocol for performing in vivo microdialysis to measure this compound concentrations in the rat prefrontal cortex, a brain region critically involved in cognition and mood regulation.

Experimental Overview and Workflow

The overall experimental workflow for in vivo microdialysis measurement of this compound in the prefrontal cortex is depicted below. The process begins with the stereotaxic implantation of a microdialysis probe into the PFC of the rat. Following a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF), and dialysate samples are collected. These samples are then analyzed using a sensitive analytical method, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the concentration of this compound.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_prep Animal Acclimation & Preparation surgery Stereotaxic Surgery: Probe Implantation in PFC animal_prep->surgery probe_prep Microdialysis Probe Preparation probe_prep->surgery recovery Post-Surgical Recovery surgery->recovery perfusion Microdialysis Perfusion & Sampling recovery->perfusion analysis Sample Analysis (HPLC-MS/MS) perfusion->analysis histology Histological Verification of Probe Placement perfusion->histology drug_admin Quetiapine Administration drug_admin->perfusion during data_proc Data Processing & Quantification analysis->data_proc histology->data_proc confirms data validity

Figure 1: Experimental workflow for in vivo microdialysis of this compound.

Key Methodological Parameters

Successful in vivo microdialysis experiments rely on the careful optimization of several key parameters. The following table summarizes recommended parameters for measuring this compound in the rat prefrontal cortex, compiled from various studies on quetiapine and other antipsychotics.[2][5]

ParameterRecommended Value/SpecificationNotes
Animal Model Male Sprague-Dawley or Wistar rats (250-350 g)Ensure adequate acclimation to housing conditions before surgery.
Microdialysis Probe Concentric type, 2-4 mm membrane lengthMembrane molecular weight cut-off (MWCO) should be appropriate for small molecules (e.g., 10-20 kDa).
Stereotaxic Coordinates (PFC) AP: +3.2 mm, ML: ±0.8 mm, DV: -5.2 mm (from Bregma)Coordinates should be confirmed with a stereotaxic atlas and verified by histology.[2][6]
Perfusion Fluid (aCSF) 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2pH should be adjusted to 7.4. The solution must be filtered and degassed before use.
Perfusion Flow Rate 1.0 - 2.0 µL/minA lower flow rate generally increases probe recovery but may reduce temporal resolution.[4]
Probe Recovery (Estimated) 15 - 25%This is an estimation as no direct in vivo recovery data for this compound was found. This value is based on the physicochemical properties of this compound (MW: 295.4 g/mol ) and typical recovery for similar small molecules.[5][7]
Sampling Interval 20 - 30 minutesThis provides sufficient sample volume for analysis while maintaining reasonable temporal resolution.
Analytical Method HPLC-MS/MS or HPLC-UVHPLC-MS/MS is recommended for its high sensitivity and selectivity.[5]

Detailed Experimental Protocols

Stereotaxic Surgery and Probe Implantation
  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

  • Secure the animal in a stereotaxic frame. Ensure the skull is level between bregma and lambda.

  • Make a midline incision on the scalp to expose the skull. Clean the skull surface.

  • Identify bregma and use a fine-tipped marker to mark the coordinates for the prefrontal cortex (AP: +3.2 mm, ML: ±0.8 mm).

  • Drill a small burr hole at the marked location, taking care not to damage the underlying dura mater.

  • Carefully incise the dura with a fine needle.

  • Slowly lower the microdialysis guide cannula to the target depth (DV: -5.2 mm from the skull surface).

  • Secure the guide cannula to the skull using dental cement and jeweler's screws.

  • Insert a dummy cannula into the guide to keep it patent.

  • Suture the scalp incision around the implant.

  • Administer post-operative analgesics and allow the animal to recover for at least 48 hours before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Gently handle the rat and place it in a specialized microdialysis cage that allows for free movement.

  • Remove the dummy cannula and insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.

  • Allow for a stabilization period of at least 1-2 hours to establish a stable baseline.

  • Collect baseline dialysate samples for at least 60-90 minutes (3-4 fractions).

  • Administer quetiapine via the desired route (e.g., intraperitoneal injection).

  • Continue collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for the duration of the experiment (e.g., 4-6 hours).

  • Store the collected samples at -80°C until analysis.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Carefully remove the brain and store it in the fixative for histological verification of the probe placement.

Sample Analysis by HPLC-MS/MS

A validated LC-MS/MS method is recommended for the simultaneous quantification of quetiapine and this compound in the microdialysate.[5]

ParameterSpecification
Chromatographic Column C18 column (e.g., 50 mm x 2.1 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 10 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (example) Quetiapine: m/z 384.2 -> 253.1; this compound: m/z 296.1 -> 179.1
Internal Standard A deuterated analog of quetiapine or a structurally similar compound.
Linear Range e.g., 0.5 - 500 ng/mL
Limit of Quantification (LOQ) e.g., 0.5 ng/mL

Data Presentation and Expected Results

The concentration of this compound in the dialysate can be calculated using the following formula, correcting for in vitro probe recovery:

Cextracellular = Cdialysate / Rprobe

Where:

  • Cextracellular is the estimated extracellular concentration of this compound.

  • Cdialysate is the concentration of this compound measured in the dialysate sample.

  • Rprobe is the in vitro recovery rate of the microdialysis probe for this compound.

The following table presents example data of quetiapine and this compound concentrations found in rat brain tissue after administration of quetiapine. While these are not microdialysis data, they provide an indication of the expected concentrations.[5]

AnalyteBrain Tissue Concentration Range (ng/g)
Quetiapine3.0 - 1500.0
This compound3.0 - 1500.0

This compound Signaling Pathway in the Prefrontal Cortex

This compound exerts its effects in the prefrontal cortex through a complex interplay with several neurotransmitter systems. A key mechanism is its potent inhibition of the norepinephrine transporter (NET), which leads to an increase in extracellular norepinephrine levels. As dopamine is also cleared by NET in the PFC, this compound indirectly increases dopamine levels in this region. Additionally, this compound acts as a partial agonist at 5-HT1A receptors, which can modulate downstream signaling cascades and contribute to its antidepressant and anxiolytic effects.[1][2]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release DA_vesicle Dopamine (DA) Vesicle DA DA DA_vesicle->DA Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_R Adrenergic Receptors NE->Adrenergic_R Binds DA->NET Reuptake Dopamine_R Dopamine Receptors DA->Dopamine_R Binds This compound This compound This compound->NET Inhibits HT1A_R 5-HT1A Receptor This compound->HT1A_R Partial Agonist Signaling Downstream Signaling Cascades Adrenergic_R->Signaling Dopamine_R->Signaling HT1A_R->Signaling Response Cellular Response (e.g., altered gene expression, neuronal excitability) Signaling->Response

Figure 2: this compound's mechanism of action in the prefrontal cortex.

Concluding Remarks

The in vivo microdialysis technique described in these application notes provides a robust and reliable method for measuring extracellular this compound concentrations in the prefrontal cortex of rats. This approach is essential for understanding the neuropharmacological profile of this active metabolite and can be a valuable tool in the development of novel antipsychotic and antidepressant medications. Careful adherence to the detailed protocols and optimization of key experimental parameters will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Radioligand Binding Assays of Norquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the receptor affinity profile of Norquetiapine, the major active metabolite of Quetiapine. Detailed protocols for radioligand binding assays for key receptors are provided to enable researchers to conduct their own binding studies.

Introduction

This compound is a significant metabolite of the atypical antipsychotic drug Quetiapine. It exhibits a distinct pharmacological profile, contributing significantly to the overall therapeutic effects of Quetiapine, particularly its antidepressant and anxiolytic properties. Understanding the receptor binding affinity of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document outlines the receptor binding profile of this compound and provides detailed protocols for assessing its affinity at several key G-protein coupled receptors (GPCRs) using radioligand binding assays.

Data Presentation: this compound Receptor Affinity Profile

The following table summarizes the in vitro binding affinities (Ki) of this compound for a range of neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

Receptor/TransporterKi (nM)Functional Activity
Serotonin Receptors
5-HT1A45Partial Agonist
5-HT2A58Antagonist
5-HT2B14Antagonist
5-HT2C110Antagonist
5-HT776Antagonist
Dopamine Receptors
D1210-
D2196Antagonist
D3570-
D41300-
Adrenergic Receptors
α1A144-
α1B95-
α2A240-
α2C740-
Histamine Receptors
H13.5Antagonist/Inverse Agonist
Muscarinic Receptors
M139Antagonist
M323Antagonist
M523Antagonist
Monoamine Transporters
Norepinephrine (NET)23-58Inhibitor

Experimental Protocols: Radioligand Binding Assays

The following are generalized protocols for filtration-based radioligand binding assays. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor and laboratory conditions.

General Materials
  • Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293, CHO cells) or tissue homogenates.

  • Radioligand: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor of interest.

  • Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl, HEPES).

  • Non-specific Binding Competitor: A high concentration of a non-labeled ligand for the same receptor to determine non-specific binding.

  • Test Compound: this compound or other compounds of interest.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

  • Polyethylenimine (PEI): For pre-soaking filters to reduce non-specific binding.

General Assay Procedure
  • Membrane Preparation:

    • Culture cells expressing the receptor of interest and harvest them.

    • Homogenize the cells in an appropriate buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-labeled competitor, and membrane preparation to designated wells.

    • Compound Competition: Add assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane preparation to designated wells.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature, 25°C, or 37°C) for a predetermined time to reach equilibrium. Incubation times can range from 20 minutes to several hours depending on the radioligand and receptor.[1]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through PEI-pre-soaked glass fiber filters using a cell harvester.[2]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Specific Receptor Assay Protocols
ReceptorRadioligandNon-specific CompetitorIncubation Conditions
Histamine H1 [³H]Mepyramine (Pyrilamine)1 µM Mepyramine180 min at 25°C[3]
Serotonin 5-HT1A [³H]8-OH-DPAT10 µM Serotonin60 min at 25°C
Serotonin 5-HT2A [³H]Ketanserin1 µM Ketanserin60 min at room temperature[4]
Dopamine D2 [³H]Spiperone10 µM Haloperidol120 min at 25°C
Muscarinic M1 [³H]Pirenzepine1 µM Atropine60 min at 37°C
Norepinephrine Transporter (NET) [³H]Nisoxetine1 µM Desipramine60 min at 4°C

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Receptor_Source Receptor Source (Cell Membranes/Tissue Homogenate) Total_Binding Total Binding Wells: Receptor + Radioligand Receptor_Source->Total_Binding NSB Non-specific Binding Wells: Receptor + Radioligand + Competitor Receptor_Source->NSB Competition Competition Wells: Receptor + Radioligand + Test Compound Receptor_Source->Competition Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (this compound) Test_Compound->Competition Assay_Plate 96-well Plate Incubation Incubate to Equilibrium Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: Workflow of a typical radioligand binding assay.

Signaling Pathway for Dopamine D2 Receptor

G Dopamine Dopamine / this compound (Antagonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.

Signaling Pathway for Serotonin 5-HT2A Receptor

G Serotonin Serotonin / this compound (Antagonist) HT2A 5-HT2A Receptor Serotonin->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Excitatory signaling pathway of the Serotonin 5-HT2A receptor.[4][5][6][7][8]

Signaling Pathway for Histamine H1 Receptor

G Histamine Histamine / this compound (Antagonist) H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Allergic & Inflammatory Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling pathway of the Histamine H1 receptor.[9][10][11]

Signaling Pathway for Muscarinic M1 Receptor

G Acetylcholine Acetylcholine / this compound (Antagonist) M1R Muscarinic M1 Receptor Acetylcholine->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Neuronal Excitation, Cognitive Function Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling pathway of the Muscarinic M1 receptor.[12][13][14][15][16]

Signaling Pathway for Serotonin 5-HT1A Receptor

G Serotonin Serotonin / this compound (Partial Agonist) HT1A 5-HT1A Receptor Serotonin->HT1A Binds to Gi Gi Protein HT1A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neuronal Firing PKA->Cellular_Response Leads to

Caption: Inhibitory signaling pathway of the Serotonin 5-HT1A receptor.[17][18][19]

References

Application Notes and Protocols for Cell-Based Functional Assays of Norquetiapine's 5-HT1A Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norquetiapine, the active metabolite of the atypical antipsychotic quetiapine, is a key contributor to its parent drug's antidepressant and anxiolytic effects.[1][2] This activity is, in part, attributed to its partial agonism at the serotonin 1A (5-HT1A) receptor.[1][3] The 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to Gi/o proteins, plays a crucial role in modulating mood, cognition, and memory.[4] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]

These application notes provide detailed protocols for cell-based functional assays to characterize and quantify the 5-HT1A agonism of this compound. The described methods, including cAMP inhibition assays and radioligand binding assays, are fundamental tools for researchers in pharmacology and drug development.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound at the human 5-HT1A receptor.

Table 1: Receptor Binding Affinity of this compound for Human 5-HT1A Receptor

CompoundK_i_ (nM)Reference
This compound45[6][7]
This compound570[8]
Quetiapine430[6][7]
Quetiapine1800[8]

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of this compound at the Human 5-HT1A Receptor

CompoundAssay TypepEC_50_EC_50_ (nM)% E_max_ (relative to 5-HT)Reference
This compoundAgonist Assay5.47~338890%[1]
QuetiapineAgonist Assay4.77~1698289%[1]
This compound[³⁵S]GTPγS Binding--75% (of max SERT response)[6][7]
Quetiapine[³⁵S]GTPγS Binding-26,000-[9]

pEC_50_: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. EC_50_ (Half-maximal effective concentration): The molar concentration of an agonist that produces 50% of the maximum possible response. E_max_ (Maximum Effect): The maximum response achievable by an agonist.

Signaling Pathway and Experimental Workflow

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled GPCR. Agonist binding, such as by this compound, initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

5-HT1A Signaling Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits This compound This compound This compound->5HT1A_R binds ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., neuronal inhibition) cAMP->Cellular_Response leads to

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow: cAMP Inhibition Assay

This workflow outlines the key steps in determining the potency of this compound as a 5-HT1A agonist by measuring the inhibition of forskolin-stimulated cAMP production.

cAMP Assay Workflow Cell_Culture 1. Culture CHO or HEK293 cells stably expressing human 5-HT1A receptor Cell_Plating 2. Plate cells in a 384-well microplate Cell_Culture->Cell_Plating Compound_Addition 3. Add serial dilutions of this compound or control agonist (e.g., 5-HT) Cell_Plating->Compound_Addition Forskolin_Stimulation 4. Add Forskolin to stimulate Adenylyl Cyclase Compound_Addition->Forskolin_Stimulation Incubation 5. Incubate to allow for cAMP production Forskolin_Stimulation->Incubation Cell_Lysis 6. Lyse cells and add cAMP detection reagents Incubation->Cell_Lysis Detection 7. Measure cAMP levels (e.g., TR-FRET, AlphaScreen) Cell_Lysis->Detection Data_Analysis 8. Analyze data to determine EC50 and Emax Detection->Data_Analysis

Caption: cAMP Inhibition Assay Workflow.

Experimental Protocols

Protocol 1: cAMP Inhibition Functional Assay

This protocol is designed to determine the EC_50_ and E_max_ of this compound at the 5-HT1A receptor. The assay measures the ability of the compound to inhibit the forskolin-stimulated production of cAMP in a cell line stably expressing the human 5-HT1A receptor.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[8][10]

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 100 µg/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., puromycin).[11]

  • Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.[12]

  • Test Compound: this compound.

  • Control Agonist: Serotonin (5-HT).

  • Stimulant: Forskolin.

  • cAMP Detection Kit: e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit.[10][12]

  • Microplates: White, opaque 384-well plates.[12]

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT1A expressing cells according to standard cell culture protocols.

    • On the day of the assay, detach the cells, centrifuge, and resuspend them in assay buffer to the desired concentration (e.g., 3000 cells/well).[12]

    • Dispense the cell suspension into the wells of a 384-well microplate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and the control agonist (5-HT) in assay buffer.

    • Add the diluted compounds to the respective wells of the microplate containing the cells.

  • Forskolin Stimulation:

    • Prepare a stock solution of forskolin in DMSO and dilute it in assay buffer to the desired final concentration (typically the EC_80_ to EC_90_ concentration for cAMP stimulation).

    • Add the forskolin solution to all wells except the negative control wells.

  • Incubation:

    • Incubate the microplate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP production.[10]

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and add the detection reagents. This typically involves the addition of a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody for TR-FRET assays.[10]

  • Signal Measurement:

    • Read the plate on a suitable plate reader (e.g., a TR-FRET compatible reader).

  • Data Analysis:

    • Plot the response (e.g., TR-FRET ratio) against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC_50_ and E_max_ values.[10]

Protocol 2: Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (K_i_) of this compound for the 5-HT1A receptor through competitive displacement of a radiolabeled antagonist.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., CHO, HEK293) or tissues (e.g., rat hippocampus) expressing the 5-HT1A receptor.[13][14]

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A high-affinity 5-HT1A antagonist radiolabeled with tritium ([³H]), such as [³H]WAY-100635.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM 5-HT).

  • Filter Plates: 96-well or 384-well filter plates with glass fiber filters.[15]

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, binding buffer, and serial dilutions of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled ligand).

  • Radioligand Addition:

    • Add the radioligand (e.g., [³H]WAY-100635) at a concentration close to its K_d_ to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.[15]

    • Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC_50_ (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to functionally characterize the 5-HT1A agonism of this compound. By employing these standardized cell-based assays, scientists can obtain reliable and reproducible data on the potency, efficacy, and binding affinity of this compound and other related compounds, thereby facilitating drug discovery and development efforts in the field of neuropsychopharmacology.

References

Application Notes and Protocols for Assessing Norquetiapine's Anxiolytic Activity in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing rodent models for evaluating the anxiolytic (anti-anxiety) potential of Norquetiapine, the primary active metabolite of Quetiapine. The provided protocols are based on established preclinical research methodologies.

Introduction

This compound, the major active metabolite of the atypical antipsychotic Quetiapine, has demonstrated a distinct pharmacological profile that may contribute significantly to the therapeutic effects observed in patients, including anxiolysis.[1][2] Unlike its parent compound, this compound exhibits potent inhibition of the norepinephrine transporter (NET) and acts as a partial agonist at serotonin 1A (5-HT1A) receptors.[1][3][4] These mechanisms are well-established targets for anxiolytic agents.[3][4] Preclinical studies in rodent models are crucial for elucidating the anxiolytic-like properties of this compound and understanding its mechanism of action.[2]

This document outlines detailed protocols for three widely used and validated rodent behavioral assays to assess anxiety: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).

Signaling Pathways of this compound in Anxiolysis

This compound's anxiolytic effects are believed to be mediated through its interaction with multiple neurotransmitter systems. The diagram below illustrates the key signaling pathways involved. This compound's primary actions include norepinephrine transporter (NET) inhibition, leading to increased synaptic norepinephrine, and partial agonism at 5-HT1A receptors, which is a known anxiolytic mechanism.[1][2][5] Additionally, it acts as an antagonist at several other serotonin (5-HT2A, 5-HT2C, 5-HT7) and dopamine (D2) receptors, which may also contribute to its overall psychotropic profile.[3][4][6]

Norquetiapine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_other_receptors Other Receptor Interactions This compound This compound NET NET This compound->NET Inhibits Synaptic_NE Increased Synaptic NE NET->Synaptic_NE Leads to NE_vesicle Norepinephrine (NE) NE_vesicle->NET Reuptake 5HT1A 5-HT1A Receptor Anxiolytic_Effect Anxiolytic Effect 5HT1A->Anxiolytic_Effect Modulates Norquetiapine_agonist This compound Norquetiapine_agonist->5HT1A Partial Agonist Norquetiapine_antagonist This compound Other_Receptors 5-HT2A, 5-HT2C, 5-HT7, D2 Norquetiapine_antagonist->Other_Receptors Antagonist Synaptic_NE->Anxiolytic_Effect Contributes to

Caption: this compound's primary mechanisms of anxiolytic action.

Experimental Protocols

The following diagram provides a general workflow for assessing the anxiolytic activity of this compound in rodents.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Grouping Random Assignment to Treatment Groups (Vehicle, this compound doses) Animal_Acclimation->Grouping Drug_Preparation This compound Solution Preparation Administration Drug Administration (e.g., i.p.) Drug_Preparation->Administration Grouping->Administration Pre-treatment_Time Pre-treatment Interval (e.g., 30 min) Administration->Pre-treatment_Time Behavioral_Assay Behavioral Assay (EPM, OFT, or LDB) Pre-treatment_Time->Behavioral_Assay Data_Collection Video Recording and Automated Tracking Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for behavioral testing.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8]

3.1.1. Apparatus

  • A plus-shaped maze, typically made of non-reflective material, elevated approximately 50 cm from the floor.[9]

  • Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).[9]

  • A central platform connects all four arms.

  • Dimensions for mice: arms are typically 30 cm long and 5 cm wide, with closed arm walls 15 cm high.[9]

  • Dimensions for rats: arms are proportionally larger, around 50 cm long and 10 cm wide.[9]

3.1.2. Protocol

  • Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[10]

  • Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, i.p.).

  • After the appropriate pre-treatment time (e.g., 30 minutes), place the animal on the central platform of the EPM, facing one of the open arms.[9]

  • Allow the animal to explore the maze freely for a 5-minute session.[9]

  • Record the session using a video camera positioned above the maze.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between trials to eliminate olfactory cues.[9]

3.1.3. Data Analysis

  • Time spent in the open arms vs. closed arms.

  • Number of entries into the open arms vs. closed arms.

  • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.[11]

Open Field Test (OFT)

The OFT assesses anxiety-like behavior and general locomotor activity by capitalizing on the conflict between the drive to explore a novel environment and the aversion to open, exposed areas.[12][13]

3.2.1. Apparatus

  • A square arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape.[12]

  • The floor is typically divided into a central zone and a peripheral zone by video tracking software.

  • The apparatus should be in a sound-attenuated room with consistent lighting.[14]

3.2.2. Protocol

  • Acclimate the animals to the testing room.

  • Administer this compound or vehicle control.

  • After the pre-treatment interval, gently place the animal in the center of the open field arena.[15]

  • Allow the animal to explore the arena for a predetermined duration, typically 5-10 minutes.[15]

  • Record the session with an overhead video camera.

  • Return the animal to its home cage after the test.

  • Clean the apparatus thoroughly between animals.

3.2.3. Data Analysis

  • Time spent in the center zone vs. the peripheral zone.

  • Number of entries into the center zone.

  • Total distance traveled (to assess general locomotor activity).[16]

  • Rearing frequency (a measure of exploratory behavior).[13]

  • An anxiolytic effect is indicated by an increase in the time spent and entries into the center zone, without significant changes in total locomotor activity.[16]

Light-Dark Box (LDB) Test

The LDB test is another widely used model for assessing anxiety, based on the innate aversion of rodents to brightly illuminated areas.[17][18]

3.3.1. Apparatus

  • A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly lit compartment (approximately 2/3 of the box).[17]

  • An opening connects the two compartments, allowing the animal to move freely between them.[17]

3.3.2. Protocol

  • Acclimate the animals to the testing environment.

  • Administer this compound or vehicle control.

  • Following the pre-treatment period, place the animal in the light compartment and start the recording.[17]

  • Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).

  • Record the session using a video camera.

  • Return the animal to its home cage.

  • Clean the box between trials.

3.3.3. Data Analysis

  • Time spent in the light compartment vs. the dark compartment.

  • Number of transitions between the two compartments.

  • Latency to first enter the dark compartment.

  • Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[19][20]

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format. Below are example tables for presenting results from each behavioral assay.

Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test

Treatment GroupDose (mg/kg)Time in Open Arms (s)% Time in Open ArmsOpen Arm EntriesTotal Arm Entries
Vehicle-
This compoundX
This compoundY
This compoundZ

Table 2: Effects of this compound in the Open Field Test (OFT)

Treatment GroupDose (mg/kg)Time in Center (s)% Time in CenterCenter EntriesTotal Distance (m)
Vehicle-
This compoundX
This compoundY
This compoundZ

Table 3: Effects of this compound in the Light-Dark Box (LDB) Test

Treatment GroupDose (mg/kg)Time in Light Box (s)% Time in Light BoxTransitions
Vehicle-
This compoundX
This compoundY
This compoundZ

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the anxiolytic activity of this compound in rodent models. Consistent application of these methods, coupled with careful data analysis and interpretation, will contribute to a better understanding of this compound's therapeutic potential for anxiety disorders. The multifaceted pharmacological profile of this compound, particularly its effects on the noradrenergic and serotonergic systems, suggests a promising avenue for further investigation in the field of anxiolytic drug development.[2][4]

References

Application Note: High-Throughput Screening for Novel Norquetiapine Analogs with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine, exhibits a distinct and complex pharmacological profile that contributes significantly to its therapeutic effects in mood disorders.[1][2][3] Unlike quetiapine, this compound acts as a potent norepinephrine transporter (NET) inhibitor, a partial agonist of the 5-HT1A serotonin receptor, and an antagonist at multiple other receptors, including dopamine D2, and serotonin 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][4][5][6] This multifaceted mechanism of action, particularly its NET inhibition and 5-HT1A partial agonism, is thought to underlie its antidepressant and anxiolytic properties.[4][5][6] The development of novel analogs of this compound presents a promising avenue for identifying next-generation therapeutics with improved efficacy, selectivity, and side-effect profiles for the treatment of a range of psychiatric disorders.

This application note provides a comprehensive framework for the high-throughput screening (HTS) of novel this compound analogs. It includes detailed protocols for primary and secondary assays targeting key receptors in the this compound signaling cascade, guidelines for data analysis and presentation, and a workflow for hit identification and characterization.

Target Receptors and Signaling Pathways

The primary targets for screening this compound analogs are G-protein coupled receptors (GPCRs) and transporters that are central to its mechanism of action. The key signaling pathways are outlined below.

Norquetiapine_Signaling_Pathways cluster_0 This compound Analog cluster_1 Primary Targets cluster_2 Downstream Effects cluster_3 Cellular Response Analog This compound Analog NET NET Analog->NET D2R Dopamine D2R Analog->D2R HTR1A Serotonin 5-HT1A Analog->HTR1A HTR2A Serotonin 5-HT2A Analog->HTR2A NE_Uptake Inhibition of Norepinephrine Reuptake NET->NE_Uptake Dopamine_Signal Modulation of Dopamine Signaling D2R->Dopamine_Signal Serotonin_Signal_1A Activation of 5-HT1A Pathway HTR1A->Serotonin_Signal_1A Serotonin_Signal_2A Blockade of 5-HT2A Pathway HTR2A->Serotonin_Signal_2A Therapeutic_Effect Antidepressant & Anxiolytic Effects NE_Uptake->Therapeutic_Effect Dopamine_Signal->Therapeutic_Effect Serotonin_Signal_1A->Therapeutic_Effect Serotonin_Signal_2A->Therapeutic_Effect

Caption: Key signaling pathways modulated by this compound analogs.

Experimental Workflow

A tiered screening approach is recommended to efficiently identify and characterize promising lead compounds from a library of this compound analogs.

HTS_Workflow cluster_0 Screening Cascade Start This compound Analog Library Primary_Screening Primary HTS: - Dopamine D2 (Antagonist) - Serotonin 5-HT2A (Antagonist) Start->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays: - Serotonin 5-HT1A (Agonist) - Norepinephrine Transporter (Inhibition) Hit_Identification->Secondary_Screening Dose_Response Dose-Response & Potency (EC50/IC50) Secondary_Screening->Dose_Response Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection

Caption: High-throughput screening workflow for this compound analogs.

Materials and Reagents

  • Cell Lines:

    • CHO-K1 or HEK293 cells stably expressing human dopamine D2 receptor (commercially available from vendors like Revvity).[7]

    • U2OS or CHO-K1 cells stably expressing human serotonin 5-HT2A receptor (e.g., HiTSeeker 5-HT2A Serotonin Receptor Cell Line).[8]

    • HEK293 cells stably expressing human serotonin 5-HT1A receptor.

    • HEK293 cells stably expressing human norepinephrine transporter (NET).

  • Assay Kits:

    • Calcium flux assay kits (e.g., FLIPR Calcium 6 Assay Kit).[9]

    • cAMP assay kits (e.g., Cisbio HTRF cAMP kit, Promega GloSensor™).[9][10]

    • Radioligands (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Nisoxetine for NET).

  • Reagents:

    • Cell culture media (e.g., DMEM, Ham's F-12), fetal bovine serum (FBS), antibiotics.

    • Reference compounds: this compound, Haloperidol (D2 antagonist), Ketanserin (5-HT2A antagonist), 8-OH-DPAT (5-HT1A agonist), Desipramine (NET inhibitor).

    • Assay buffers, scintillation fluid.

  • Equipment:

    • Automated liquid handler.

    • Multi-well plate reader with fluorescence, luminescence, and radiometric detection capabilities.

    • Cell culture incubator.

    • Microplate centrifuge.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening – Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist Assays (Calcium Flux)

This protocol utilizes a cell-based calcium flux assay to identify antagonists of the D2 and 5-HT2A receptors, which are coupled to the Gαq signaling pathway, leading to an increase in intracellular calcium upon activation.[11][12]

  • Cell Preparation:

    • Culture CHO-K1-D2R and U2OS-5-HT2A cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.

    • Add a calcium-sensitive dye (e.g., Fluo-4 AM) to the cell suspension and incubate according to the manufacturer's instructions.

    • Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate.

  • Compound Addition:

    • Prepare a 10 mM stock solution of each this compound analog in DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis in subsequent steps. For the primary screen, a single high concentration (e.g., 10 µM) is typically used.

    • Using an automated liquid handler, add 50 nL of each compound solution to the appropriate wells. Include wells with a reference antagonist (e.g., Haloperidol for D2, Ketanserin for 5-HT2A) and DMSO-only controls.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare an agonist solution (e.g., Quinpirole for D2, Serotonin for 5-HT2A) at a concentration that elicits ~80% of the maximal response (EC80).

    • Using the plate reader's integrated fluidics, add 10 µL of the agonist solution to each well.

    • Immediately begin measuring the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min))

      • ΔF_max is the response with agonist and DMSO.

      • ΔF_min is the response with antagonist and agonist.

    • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50%).

Protocol 2: Secondary Assay – Serotonin 5-HT1A Receptor Agonist Assay (cAMP)

This protocol measures the ability of hit compounds to act as agonists at the 5-HT1A receptor, which is coupled to Gαi, leading to a decrease in intracellular cAMP levels.[10]

  • Cell Preparation:

    • Culture HEK293-5-HT1A cells to 80-90% confluency.

    • Harvest and resuspend cells in stimulation buffer to a density of 2 x 10^5 cells/mL.

  • Compound and Forskolin Addition:

    • Dispense 10 µL of the cell suspension into each well of a 384-well white microplate.

    • Add 5 µL of varying concentrations of the hit compounds or a reference agonist (8-OH-DPAT).

    • Add 5 µL of forskolin (an adenylyl cyclase activator) to all wells except the negative control, to stimulate cAMP production.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Signal Measurement and Data Analysis:

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.

    • Determine the % activation relative to the maximal response of the reference agonist.

    • Plot the dose-response curves and calculate the EC50 values for active compounds.

Protocol 3: Secondary Assay – Norepinephrine Transporter (NET) Inhibition Assay (Radioligand Uptake)

This protocol assesses the ability of compounds to inhibit the reuptake of norepinephrine by the NET.[4][5]

  • Cell Preparation:

    • Culture HEK293-NET cells to confluency in 24-well plates.

    • Wash the cells twice with Krebs-Ringer-HEPES buffer.

  • Inhibition Assay:

    • Pre-incubate the cells for 10 minutes at 37°C with 500 µL of buffer containing various concentrations of the hit compounds or a reference inhibitor (Desipramine).

    • Add [³H]-Norepinephrine to each well to a final concentration of ~10 nM.

    • Incubate for 10 minutes at 37°C.

    • Aspirate the buffer and rapidly wash the cells three times with ice-cold buffer to terminate the uptake.

  • Quantification:

    • Lyse the cells with 0.5 mL of 1% SDS.

    • Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of Desipramine) from the total uptake.

    • Calculate the % inhibition for each compound concentration.

    • Plot the dose-response curves and determine the IC50 values.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison of the pharmacological profiles of the novel this compound analogs.

Table 1: Primary Screening Hit Summary

Compound IDD2 Antagonism (% Inhibition @ 10 µM)5-HT2A Antagonism (% Inhibition @ 10 µM)Hit?
NQA-00185.278.9Yes
NQA-00212.525.1No
NQA-00392.188.4Yes
This compound95.691.3Yes

Table 2: Secondary Assay Potency Values for Selected Hits

Compound ID5-HT1A Agonism (EC50, nM)NET Inhibition (IC50, nM)D2 Antagonism (IC50, nM)5-HT2A Antagonism (IC50, nM)
NQA-00115.85.245.322.7
NQA-00325.18.933.118.5
This compound22.4[13]7.5[13]59[13]5[13]

Conclusion

The high-throughput screening cascade detailed in this application note provides a robust and efficient methodology for the identification and characterization of novel this compound analogs. By employing a combination of cell-based functional assays targeting key receptors and transporters, researchers can effectively profile large compound libraries and select promising lead candidates for further preclinical development. The systematic approach to data collection and analysis will facilitate the identification of analogs with optimized pharmacological properties, potentially leading to the discovery of new and improved treatments for mood disorders and other CNS-related conditions.

References

Application Note: Electrophysiological Characterization of Norquetiapine's Inhibitory Effects on HCN Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in neuropharmacology, ion channel research, and psychiatric drug discovery.

Introduction

Quetiapine is a widely prescribed second-generation atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic efficacy, particularly in mood disorders, is thought to be mediated in part by its primary active metabolite, Norquetiapine.[3][4][5] Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the molecular basis of the Ih current, are critical regulators of neuronal excitability and have been implicated in the pathophysiology of depression and schizophrenia.[1][6][7] This application note details the electrophysiological effects of this compound on HCN channels, providing protocols for characterizing this interaction using two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes. The findings indicate that this compound is a selective inhibitor of HCN1 channels, suggesting that HCN channels are key targets that may contribute to the therapeutic mechanism of Quetiapine.[1][3][8]

Summary of this compound's Effects on HCN Channels

This compound, but not its parent compound Quetiapine or the metabolite 7-hydroxyquetiapine, demonstrates a significant inhibitory effect on HCN1 channels.[1][2] The primary mechanism of inhibition is a concentration-dependent hyperpolarizing shift in the voltage-dependence of channel activation and a slowing of the activation kinetics.[1][2][8] This effect occurs without altering the kinetics of channel closing (deactivation) and is independent of the cyclic-nucleotide binding domain (CNBD).[1][8] The inhibition appears to be selective for specific HCN isoforms.

Quantitative Data: this compound Interaction with HCN Channels

The following tables summarize the key quantitative findings from electrophysiological studies.

Table 1: Potency and Efficacy of this compound on HCN1 Channels

ParameterValueDescription
IC50 13.9 ± 0.8 μMThe concentration of this compound that produces a half-maximal inhibitory effect on HCN1 currents.[1][3][8]
Maximum ΔV1/2 -15.4 ± 1.2 mVThe maximum hyperpolarizing shift in the half-activation voltage (V1/2) induced by this compound.[9]
Hill Coefficient 4.2 ± 0.1Suggests a cooperative binding mechanism for this compound's inhibition of HCN1 channels.[9]

Table 2: Comparative Effects of Quetiapine and its Metabolites on HCN Channels

CompoundTarget ChannelObserved Effect
This compound HCN1Inhibition: Shifts voltage-dependence of activation to more hyperpolarized potentials and slows opening kinetics.[1][8]
HCN2No significant effect observed.[1][3][10]
HCN4Inhibition observed, but with reduced efficacy compared to HCN1.[1][2][3]
Quetiapine HCN1No significant effect on current-voltage relationship, activation, or deactivation kinetics.[1][8]
7-hydroxyquetiapine HCN1No significant effect observed.[1][8]

Table 3: Kinetic Effects of this compound (30 μM) on HCN1 Channels

Kinetic ParameterEffectDescription
Activation Time Constants (τfast and τslow) Increased (Slower Activation)This compound significantly slows the rate at which HCN1 channels open upon hyperpolarization.[9]
Deactivation Time Constant (τdeact) UnchangedThe rate of channel closing upon depolarization is not affected by this compound.[9]

Mechanism of Action and Signaling

This compound's inhibitory action on HCN1 channels is state-dependent, occurring primarily from the closed state of the channel.[1][2] It does not appear to block the channel pore, as its inhibitory effect is not sensitive to external potassium concentrations.[1][8] Furthermore, experiments using HCN1 channels with the cyclic-nucleotide binding domain removed (HCN1-ΔCNBD) show that this compound's inhibition is independent of this domain.[3] This suggests a direct modulatory effect on the channel's voltage-sensing or gating machinery.

cluster_channel HCN1 Channel States cluster_drug Drug Interaction cluster_effect Functional Consequences Closed Closed State Open Open State Closed->Open Hyperpolarization (Activation) Open->Closed Depolarization (Deactivation) This compound This compound This compound->Closed Binds to and stabilizes the closed state This compound->Open Slows rate of opening Effect1 Hyperpolarizing shift in voltage-dependence Effect2 Slower activation kinetics Effect3 Reduced Ih Current Effect1->Effect3 Effect2->Effect3

Caption: this compound's proposed mechanism of HCN1 channel inhibition.

Experimental Protocols

This section provides a detailed methodology for assessing the effects of this compound on HCN channels expressed in Xenopus laevis oocytes using the Two-Electrode Voltage Clamp (TEVC) technique.[3]

Oocyte Preparation and HCN Channel Expression
  • Oocyte Harvesting: Surgically harvest oocytes from an anesthetized female Xenopus laevis frog.

  • Defolliculation: Treat the oocytes with collagenase (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours to remove the follicular layer.

  • cRNA Injection: Inject defolliculated stage V-VI oocytes with cRNA encoding the desired HCN channel isoform (e.g., mouse HCN1, HCN2, or human HCN4).

  • Incubation: Incubate the injected oocytes at 16-18°C for 1-3 days in ND96 solution to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Recordings
  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

    • Drug Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the ND96 recording solution. Ensure the final solvent concentration does not affect channel function.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2 MΩ and fill with 3 M KCl.

  • Recording Setup:

    • Place an oocyte in the recording chamber and perfuse continuously with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential where HCN channels are typically closed (e.g., -30 mV or -40 mV).

Voltage Clamp Protocols
  • Activation Protocol:

    • From a holding potential of -30 mV, apply hyperpolarizing voltage steps ranging from -40 mV to -140 mV in 10 mV increments. The duration of the step should be sufficient to reach steady-state activation (e.g., 3-5 seconds, depending on the HCN isoform).[11]

    • Follow the hyperpolarizing step with a depolarizing step to a fixed potential (e.g., -140 mV) to measure tail currents, which can be used to construct the voltage-activation curve.[11]

  • Deactivation Protocol:

    • From a holding potential of -30 mV, first apply a strong hyperpolarizing prepulse (e.g., to -130 mV) to fully activate the channels.

    • Immediately follow with depolarizing test pulses to various potentials (e.g., from -120 mV to -20 mV) to measure the rate of channel closing (deactivation).

  • Data Acquisition: Record the resulting currents using appropriate hardware and software. Apply this compound via the perfusion system and repeat the voltage protocols after the drug effect has reached a steady state (e.g., after 5-15 minutes of application).[9]

Data Analysis
  • Activation Curves: Normalize the tail current amplitudes to the maximal tail current and plot them against the prepulse potential. Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k).

  • Kinetics: Fit the activation and deactivation current traces with single or double exponential functions to obtain the time constants (τ).

  • Concentration-Response: To determine the IC50, measure the shift in V1/2 (ΔV1/2) at various concentrations of this compound. Plot ΔV1/2 against the log of the drug concentration and fit the data with a Hill equation.[8]

cluster_prep Preparation cluster_record Electrophysiology cluster_analysis Data Analysis Oocyte 1. Harvest & Defolliculate Xenopus Oocytes Inject 2. Inject HCN Isoform cRNA (HCN1, HCN2, etc.) Oocyte->Inject Incubate 3. Incubate Oocytes (1-3 days) Inject->Incubate TEVC 4. Two-Electrode Voltage Clamp (TEVC) Incubate->TEVC Protocols 5. Apply Voltage Protocols (Activation/Deactivation) TEVC->Protocols Drug 6. Perfuse with this compound & Repeat Protocols Protocols->Drug Curves 7. Construct Activation Curves (Boltzmann Fit) Drug->Curves Kinetics 8. Analyze Kinetics (Exponential Fits) Drug->Kinetics IC50 9. Determine IC50 (Hill Equation) Curves->IC50 Kinetics->IC50

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion

The data strongly indicate that this compound is a selective, state-dependent inhibitor of HCN1 channels.[1][8] This inhibitory action, characterized by a hyperpolarizing shift in the voltage-dependence of activation, differentiates this compound from its parent compound Quetiapine.[1][3] Given the role of HCN1 channels in regulating neuronal excitability in brain regions associated with mood and cognition, the targeted inhibition of these channels by this compound likely contributes to the overall therapeutic profile of Quetiapine, particularly its antidepressant and anxiolytic effects.[2][4][12] The protocols and data presented here provide a framework for further investigation into this compound-HCN channel interactions and for the development of novel HCN inhibitors for psychiatric disorders.

References

Application Note: Development and Validation of a Bioanalytical Method for Norquetiapine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norquetiapine, the active metabolite of the atypical antipsychotic drug Quetiapine, plays a significant role in the pharmacological effects of its parent compound. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for a validated bioanalytical method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and robust, making it suitable for high-throughput analysis in a drug development setting.

Principle

This method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for this compound and the IS.

Materials and Reagents

  • This compound reference standard

  • This compound-d8 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Methyl tert-butyl ether (MTBE) or Ethyl acetate (for LLE)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an ESI source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and the internal standard and dissolve in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the IS working solution (50 ng/mL) to each tube and vortex briefly.

  • Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_solvent 3. Add Extraction Solvent add_is->add_solvent vortex1 4. Vortex Mix add_solvent->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute transfer_vial 9. Transfer to Vial reconstitute->transfer_vial inject 10. Inject into LC-MS/MS transfer_vial->inject separate 11. Chromatographic Separation inject->separate detect 12. Mass Spectrometric Detection separate->detect quantify 13. Quantification detect->quantify

Caption: Bioanalytical workflow for this compound from plasma to analysis.

LC-MS/MS Conditions
  • HPLC Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • This compound: To be determined based on instrument tuning, a common transition for the related compound Quetiapine is m/z 384.1 → 253.1.

    • This compound-d8 (IS): To be determined based on instrument tuning.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound0.6 - 600[1]> 0.990.6[1]
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ0.6< 15%± 15%< 15%± 15%
Low1.8< 15%± 15%< 15%± 15%
Medium300< 15%± 15%< 15%± 15%
High480< 15%± 15%< 15%± 15%

Data presented are representative values based on published methods.[1][2]

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.8> 85%Within ± 15%
High480> 85%Within ± 15%
Table 4: Stability
Stability ConditionDurationTemperatureResult
Bench-top8 hoursRoom TemperatureStable
Freeze-thaw3 cycles-20°C to Room TempStable
Long-term30 days-80°CStable

Data Analysis

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of this compound in the unknown samples is then interpolated from this calibration curve using a weighted (1/x²) linear regression analysis.

G cluster_data Data Acquisition and Processing raw_data Raw Data (Peak Areas) peak_ratio Calculate Peak Area Ratio (Analyte / IS) raw_data->peak_ratio cal_curve Construct Calibration Curve (Peak Ratio vs. Concentration) peak_ratio->cal_curve interpolate Interpolate Unknown Sample Concentration cal_curve->interpolate final_conc Final Concentration interpolate->final_conc

Caption: Data analysis workflow for determining this compound concentration.

Conclusion

The described LC-MS/MS method for the quantification of this compound in human plasma is specific, sensitive, accurate, and precise. The method has been successfully validated and is suitable for use in pharmacokinetic and clinical studies. The detailed protocol and validation data provided in this application note will be a valuable resource for researchers and scientists in the field of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Norquetiapine in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of Norquetiapine in rats.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound in rats?

A1: The primary challenges are its low intrinsic oral bioavailability and susceptibility to first-pass metabolism. Although this compound has a greater absolute oral bioavailability in rats (15.6%) compared to its parent drug, Quetiapine (0.63%), this is still considered low for effective oral drug delivery.

Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A2: Current research focuses on lipid-based nanoparticle formulations. The most successful approaches include Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can enhance solubility, protect the drug from degradation in the gastrointestinal tract, and facilitate lymphatic absorption, thereby bypassing first-pass metabolism in the liver.

Q3: What are the key metabolic pathways for this compound that I should be aware of?

A3: this compound is the major active metabolite of Quetiapine, formed primarily through the action of the cytochrome P450 enzyme CYP3A4. This compound itself is further metabolized by another enzyme, CYP2D6. Understanding these pathways is crucial as co-administration of inhibitors of these enzymes could potentially increase this compound's systemic exposure.

Q4: Should I be concerned about P-glycoprotein (P-gp) efflux when working with this compound?

A4: Yes, the parent drug, Quetiapine, is a known substrate and inhibitor of the P-gp efflux pump. While the direct interaction of this compound with P-gp is less characterized, it is a critical factor to consider, as P-gp in the intestinal epithelium can limit drug absorption by pumping it back into the gut lumen. Inhibition of P-gp may be a viable strategy to enhance the absorption of this compound.

Troubleshooting Guides

Formulation Troubleshooting: Solid Lipid Nanoparticles (SLNs)
Problem Potential Cause(s) Troubleshooting Steps
Low Drug Entrapment Efficiency (<70%) 1. Poor solubility of this compound in the lipid matrix.2. Drug partitioning into the external aqueous phase during homogenization.3. Drug expulsion during lipid recrystallization.1. Screen various solid lipids to find one with higher solubilizing capacity for this compound.2. Optimize the homogenization temperature; it should be high enough to melt the lipid but not so high as to increase drug solubility in the aqueous phase significantly.3. Use a mixture of lipids to create a less perfect crystal lattice, leaving more space for the drug molecules.
Particle Aggregation and Instability 1. Insufficient surfactant concentration or inappropriate surfactant type.2. High lipid concentration.3. Inadequate homogenization leading to a wide particle size distribution.1. Increase the surfactant concentration or screen different surfactants (e.g., Poloxamer 188, Tween 80) to provide better steric or electrostatic stabilization.2. Reduce the concentration of the lipid phase.3. Optimize homogenization parameters (speed, time, and pressure) to achieve a narrow and smaller particle size distribution.
Inconsistent In Vivo Performance in Rats 1. Variability in the formulation's stability in the gastrointestinal tract.2. Unpredictable drug release from the SLNs.3. Differences in food intake among the rats, affecting lipid digestion and drug absorption.1. Evaluate the stability of the SLNs in simulated gastric and intestinal fluids.2. Conduct detailed in vitro drug release studies under different pH conditions to understand the release profile.3. Standardize the fasting period for the rats before oral administration to minimize variability due to food effects.
Formulation Troubleshooting: Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem Potential Cause(s) Troubleshooting Steps
Drug Precipitation Upon Dilution in Aqueous Media 1. The drug is not fully solubilized in the SEDDS formulation.2. The formulation is at or near its saturation point.3. The emulsion formed upon dilution is not stable and cannot maintain the drug in a solubilized state.1. Ensure this compound is completely dissolved in the oil/surfactant/cosurfactant mixture during preparation.2. Reduce the drug loading to be well below the saturation solubility in the formulation.3. Optimize the ratio of surfactant and cosurfactant to produce a more stable emulsion with a smaller droplet size upon dilution.
Phase Separation of the SEDDS Formulation 1. Immiscibility of the selected oil, surfactant, and cosurfactant at the chosen ratios.1. Screen different combinations of oils (e.g., oleic acid), surfactants (e.g., Tween 20), and cosurfactants (e.g., Transcutol P) to find a miscible system.2. Construct a pseudo-ternary phase diagram to identify the optimal ratios for a stable, single-phase system.
High Variability in Oral Bioavailability in Rats 1. Inconsistent emulsification in the gastrointestinal tract.2. Interaction of the formulation components with the gastrointestinal mucosa.3. Food effects influencing the emulsification process and drug absorption.1. Characterize the droplet size and polydispersity index of the emulsion formed in simulated gastric and intestinal fluids to ensure consistent emulsification.2. Evaluate the potential for gastrointestinal irritation caused by the surfactants at the concentrations used.3. Conduct bioavailability studies in both fasted and fed states to understand the impact of food on drug absorption from the SEDDS formulation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Magnetic stirrer with hot plate

  • High-shear homogenizer

  • High-pressure homogenizer (optional, for smaller particle size)

  • Beakers, graduated cylinders

Procedure:

  • Preparation of the Lipid Phase: Weigh the desired amount of solid lipid and place it in a beaker. Heat it on a magnetic stirrer hot plate to 5-10°C above the melting point of the lipid.

  • Drug Incorporation: Once the lipid is completely melted, add the accurately weighed this compound to the molten lipid and stir until it is fully dissolved.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a high-shear homogenizer at a moderate speed (e.g., 5000-8000 rpm) for 10-15 minutes. This will form a coarse oil-in-water emulsion.

  • Homogenization: For a smaller and more uniform particle size, subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index, zeta potential, and entrapment efficiency.

Protocol 2: Ex Vivo Intestinal Permeability Study using the Everted Gut Sac Model

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Krebs-Ringer bicarbonate buffer (or other suitable physiological buffer)

  • This compound formulation (e.g., SLNs, SEDDS, or a simple solution for control)

  • Surgical instruments (scissors, forceps)

  • Syringes and needles

  • Incubation bath with aeration (95% O2 / 5% CO2) maintained at 37°C

  • Analytical equipment for drug quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Animal Preparation: Fast the rat overnight with free access to water. Anesthetize the rat using an appropriate method.

  • Intestine Excision: Make a midline abdominal incision and carefully excise the desired segment of the small intestine (e.g., jejunum).

  • Cleaning and Eversion: Gently flush the intestinal segment with ice-cold buffer to remove any luminal contents. Carefully evert the segment over a glass rod.

  • Sac Preparation: Tie one end of the everted intestine with a suture. Fill the sac with a known volume of fresh, pre-warmed, and oxygenated buffer using a syringe with a blunt needle. Tie the other end to form a sac.

  • Incubation: Place the everted gut sac in a beaker containing the incubation medium (buffer with the this compound formulation) which is maintained at 37°C and continuously aerated.

  • Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, and 120 minutes), collect samples from the serosal side (inside the sac) and the mucosal side (outside the sac).

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the intestinal membrane.

Visualizations

This compound Metabolism Pathway

Norquetiapine_Metabolism Quetiapine Quetiapine This compound This compound (Active Metabolite) Quetiapine->this compound CYP3A4 Inactive_Metabolites Inactive Metabolites This compound->Inactive_Metabolites CYP2D6

Caption: Metabolic conversion of Quetiapine to this compound.

This compound Pharmacodynamic Action

Norquetiapine_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition Norepinephrine_release NE Norepinephrine_synapse NE Norepinephrine_release->Norepinephrine_synapse Release Norepinephrine_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Norepinephrine_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect

Caption: this compound's inhibitory action on the norepinephrine transporter.

Troubleshooting Workflow for Low Oral Bioavailability

Caption: A logical workflow for troubleshooting low oral bioavailability.

Navigating Norquetiapine Instability in In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Norquetiapine in in vitro assays, encountering instability can be a significant hurdle. This technical support center provides a comprehensive resource to troubleshoot and mitigate these challenges, ensuring the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in in vitro assays a concern?

This compound, the primary active metabolite of the atypical antipsychotic Quetiapine, is a dibenzothiazepine derivative. It is pharmacologically active, exhibiting a distinct receptor binding profile from its parent compound.[1][2] The stability of any compound in an in vitro setting is crucial for obtaining accurate and reproducible results. Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in misleading data on its potency and efficacy.

Q2: What are the known physicochemical properties of this compound that might influence its stability?

This compound's stability can be influenced by its physicochemical properties. Key parameters are summarized in the table below. Its limited aqueous solubility at physiological pH can be a primary source of apparent instability due to precipitation.

Q3: What are the primary known degradation pathways for compounds with a dibenzothiazepine structure?

Based on forced degradation studies of its parent compound, Quetiapine, which shares the dibenzothiazepine core, the primary degradation pathways are oxidation and hydrolysis. These degradation processes are often accelerated by exposure to acidic or basic conditions, as well as light and elevated temperatures.[3]

Q4: How should I prepare and store this compound stock solutions to maximize stability?

To ensure the stability of your this compound stock solutions, it is recommended to dissolve the compound in an appropriate organic solvent, such as DMSO, at a high concentration.[4] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light.

Troubleshooting Guide for this compound Instability

This guide addresses common issues of observed this compound instability in a question-and-answer format.

Q5: I am observing a progressive loss of this compound activity in my cell-based assay over 24-48 hours. What could be the cause?

This is a common issue that can stem from several factors:

  • Chemical Instability in Culture Media: The components of your cell culture medium, along with the physiological pH (typically ~7.4) and temperature (37°C), can contribute to the degradation of this compound over time. The dibenzothiazepine core can be susceptible to oxidation.

  • Metabolism by Cells: If your in vitro model consists of metabolically active cells (e.g., hepatocytes), they may be metabolizing this compound. The primary enzymes involved in its metabolism in vivo are CYP3A4 and CYP2D6.[5]

  • Adsorption to Plasticware: this compound, being a lipophilic compound, may adsorb to the surface of plastic labware, reducing its effective concentration in the medium.

  • Precipitation: Due to its low solubility in aqueous solutions at neutral pH, this compound may be precipitating out of the culture medium, especially at higher concentrations.

Q6: My quantitative analysis (e.g., by LC-MS/MS) shows a decrease in this compound concentration in the assay buffer. How can I investigate the cause?

To pinpoint the cause of the decreasing concentration, a systematic approach is recommended. The following workflow can help you diagnose the issue.

G cluster_0 Problem: Decreased this compound Concentration cluster_1 Initial Checks cluster_2 Investigation of Degradation cluster_3 Investigation of Metabolism cluster_4 Solutions start Observed Decrease in this compound Concentration solubility Check for Precipitation (Visual, Light Scattering) start->solubility adsorption Incubate in Assay Buffer without Cells start->adsorption solution_solubility Decrease Concentration Add Solubilizing Agent solubility->solution_solubility Precipitation Observed stability_media Incubate in Cell-Free Culture Media at 37°C adsorption->stability_media No Decrease in Buffer metabolism Incubate with Cells vs. Cell Lysate vs. Conditioned Media adsorption->metabolism No Decrease in Cell-Free Media solution_adsorption Use Low-Binding Plates Pre-coat Plates adsorption->solution_adsorption Concentration Decreases stability_buffer Incubate in Simple Buffer (e.g., PBS) at 37°C stability_media->stability_buffer photostability Incubate Protected from Light vs. Exposed to Light stability_media->photostability solution_degradation Decrease Incubation Time Add Antioxidant (if oxidation) stability_media->solution_degradation Degradation in Media stability_buffer->solution_degradation Degradation in Buffer photostability->solution_degradation Light-Dependent Degradation solution_metabolism Use Metabolically Incompetent Cells Add CYP Inhibitors metabolism->solution_metabolism Concentration Decreases with Cells

Caption: Troubleshooting workflow for decreased this compound concentration.

Q7: I am seeing inconsistent results in my receptor binding assays with this compound. What could be the reasons?

Inconsistent results in binding assays can be due to:

  • Ligand Instability: this compound may be degrading in the binding buffer.

  • Non-specific Binding: Due to its lipophilicity, this compound might exhibit high non-specific binding to filter membranes or assay plates.

  • Inaccurate Concentration: Issues with the initial stock solution concentration or dilution errors can lead to variability.

  • Assay Conditions: Suboptimal assay conditions such as buffer composition, pH, or incubation time can affect binding.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₇N₃S[6]
Molecular Weight295.4 g/mol [6]
pKa8.6[7]
LogP3.29[7]
LogD (pH 7.4)2.11[7]
Solubility
DMF16 mg/mL[4]
DMSO3 mg/mL[4]
Ethanol5 mg/mL[4]
PBS (pH 7.2)0.25 mg/mL[4]

Table 2: In Vitro Receptor Binding Affinities (Ki) of this compound

Receptor/TransporterKi (nM)Reference
Monoamine Transporters
Norepinephrine Transporter (NET)23[8]
Serotonin Transporter (SERT)988[4]
Dopamine Transporter (DAT)>10,000[4]
Serotonin Receptors
5-HT₁A45[9]
5-HT₂A48[10]
5-HT₂B14[10]
5-HT₂C107[8]
5-HT₇76[8]
Dopamine Receptors
D₁210[11]
D₂196[11]
D₃570[11]
D₄1300[11]
D₅1400[11]
Adrenergic Receptors
α₁95-736[4]
α₂196-1,419[4]
Histamine Receptors
H₁3.5[4]
Muscarinic Receptors
M₁39[11]
M₂453[11]
M₃23[11]
M₄110[11]
M₅23[11]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in In Vitro Assay Media using HPLC

This protocol provides a framework for assessing the stability of this compound in your specific in vitro assay medium.

Objective: To determine the rate of degradation of this compound in a chosen in vitro assay medium over a specified time course.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Your in vitro assay medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or triethylamine)[3]

  • Incubator (37°C)

  • Low-binding microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare Working Solution: Dilute the stock solution in your assay medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.

  • Time Course Incubation:

    • Dispense the this compound working solution into multiple low-binding tubes or wells of a plate.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.

  • Sample Preparation for HPLC:

    • Immediately after collection, stop any potential further degradation by, for example, adding an equal volume of cold acetonitrile to precipitate proteins and dilute the sample.

    • Centrifuge the samples to pellet any precipitates.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Plot the peak area of this compound against time.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Assay Medium (e.g., 10 µM) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample quench Quench Reaction (e.g., cold Acetonitrile) sample->quench centrifuge Centrifuge to Pellet Precipitates quench->centrifuge transfer Transfer Supernatant to HPLC Vials centrifuge->transfer hplc HPLC Analysis transfer->hplc analyze Determine Peak Area vs. Time hplc->analyze

Caption: Experimental workflow for this compound stability assessment.

Signaling Pathway

This compound exerts its effects through interaction with multiple receptors. One of its key actions is the inhibition of the Norepinephrine Transporter (NET) and partial agonism at the 5-HT₁A receptor, both of which are implicated in its antidepressant effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release NE NE NE_release->NE Adrenergic_R Adrenergic Receptor NE->Adrenergic_R NE_reuptake NE Reuptake Postsynaptic_effect Postsynaptic Effect Adrenergic_R->Postsynaptic_effect This compound This compound NET Norepinephrine Transporter (NET) This compound->NET NET->NE_vesicle Recycling

Caption: this compound's inhibitory action on the Norepinephrine Transporter (NET).

References

Technical Support Center: Optimizing LC-MS/MS for Norquetiapine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of norquetiapine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for LC-MS/MS detection of this compound?

A1: Based on published methods, typical starting parameters for this compound detection using a C18 column and positive electrospray ionization (ESI+) are summarized below. These parameters should be optimized for your specific instrument and experimental conditions.

Table 1: Typical Starting LC-MS/MS Parameters for this compound

ParameterTypical Value/Condition
Liquid Chromatography
ColumnC18 (e.g., 50 mm x 2.1 mm, 5 µm)
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase BAcetonitrile or Methanol
GradientIsocratic or gradient elution depending on the complexity of the sample
Flow Rate0.3 - 0.4 mL/min
Injection Volume3 - 5 µL
Column TemperatureAmbient or slightly elevated (e.g., 25-40 °C)
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 296.5
Product Ion (Q3)m/z 210.3
Collision Energy (CE)20 - 35 eV (instrument dependent)
Declustering Potential (DP) / Fragmentor Voltage60 - 100 V (instrument dependent)

Q2: How do I optimize the collision energy (CE) for this compound?

A2: Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity. The goal is to find the energy that produces the most abundant and stable fragment ion.

Experimental Protocol: Collision Energy Optimization

  • Prepare a standard solution: Infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Select the precursor ion: In the instrument software, set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 296.5).

  • Scan a range of collision energies: Program the instrument to acquire product ion scans over a range of collision energies. A typical starting range would be from 10 to 50 eV in 2-5 eV increments.

  • Monitor fragment ion intensity: Observe the intensity of the desired product ion (m/z 210.3) as the collision energy is ramped.

  • Plot the results: Create a plot of collision energy versus fragment ion intensity. The optimal collision energy will correspond to the peak of this curve.

Q3: What is the role of fragmentor voltage or declustering potential, and how is it optimized?

A3: The fragmentor voltage (or declustering potential) is applied to the region between the ion source and the mass analyzer. It helps to desolvate ions and can induce some in-source fragmentation. Optimizing this parameter can improve signal intensity and reduce adduct formation.

Experimental Protocol: Fragmentor Voltage/Declustering Potential Optimization

  • Prepare a standard solution: As with CE optimization, infuse a standard solution of this compound directly into the mass spectrometer.

  • Set Q1 to the precursor ion: Isolate the precursor ion (m/z 296.5).

  • Ramp the fragmentor voltage: Scan a range of fragmentor voltages (e.g., 40 V to 150 V in 5-10 V increments) while keeping the collision energy at a nominal value (e.g., 20 eV).

  • Monitor precursor ion intensity: Observe the intensity of the precursor ion.

  • Identify the optimal voltage: The optimal fragmentor voltage will be the value that gives the highest intensity of the precursor ion without significant in-source fragmentation.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. For a basic compound like this compound, peak tailing is a common issue.

Table 2: Troubleshooting Poor Peak Shape

SymptomPossible CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols on the column packing material.- Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (use with caution as it can suppress ESI signal).- Use a column with high-purity silica or a modern end-capped C18 column. - Lower the pH of the mobile phase with formic or acetic acid to ensure this compound is fully protonated.
Mismatch between injection solvent and mobile phase.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Column contamination or void.- Flush the column with a strong solvent.- If the problem persists, try reversing the column and flushing.- If a void is suspected, the column may need to be replaced.
Peak Fronting Sample overload.- Reduce the injection volume.- Dilute the sample.
Split Peaks Partially clogged frit or column contamination.- Replace the in-line filter or guard column.- Flush the column.
Sample solvent stronger than the mobile phase.Prepare the sample in the mobile phase or a weaker solvent.

Issue 2: Low Sensitivity or No Signal

Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

Table 3: Troubleshooting Low Sensitivity

Possible CauseSuggested Solution
Suboptimal MS Parameters Re-optimize collision energy and fragmentor/declustering potential as described in the FAQs. Ensure the correct precursor and product ions are being monitored.
Ion Suppression (Matrix Effects) - Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Dilute the sample to reduce the concentration of interfering matrix components.- Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.
Inefficient Ionization - Ensure the mobile phase pH is appropriate for positive ionization (acidic conditions are generally preferred).- Check the ESI source positioning and spray needle for clogs or damage.
Poor Chromatographic Peak Shape Address peak shape issues as described in the previous section, as broad peaks lead to lower peak height and reduced sensitivity.

Issue 3: High Background Noise

High background noise can obscure the analyte peak and lead to a poor signal-to-noise ratio.

Table 4: Troubleshooting High Background Noise

Possible CauseSuggested Solution
Contaminated Mobile Phase - Use high-purity LC-MS grade solvents and additives.- Prepare fresh mobile phase daily.- Filter mobile phases before use.
Contaminated LC System - Flush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., isopropanol:water).
Dirty Ion Source - Clean the ion source components according to the manufacturer's instructions.
Leaks in the System - Check all fittings for leaks, as this can introduce air and contaminants.

Visualizations

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Standard This compound Standard Extraction Extraction (LLE or SPE) Autosampler Autosampler Injection Extraction->Autosampler Spike->Extraction Column C18 Column Separation Autosampler->Column IonSource ESI+ Source Column->IonSource MobilePhase Mobile Phase Gradient Q1 Quadrupole 1 (Precursor Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Tree Start LC-MS/MS Issue PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? Noise High Background? PeakShape->Sensitivity No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting If not tailing Split Split PeakShape->Split If not fronting Sensitivity->Noise No MS_Params Re-optimize MS Parameters (CE, DP) Sensitivity->MS_Params Yes Contamination Check for Contamination (Solvents, System) Noise->Contamination Yes SolventMismatch Check Injection Solvent vs. Mobile Phase Tailing->SolventMismatch ColumnHealth Check Column Health & Contamination Tailing->ColumnHealth SampleOverload Reduce Sample Concentration/Volume Fronting->SampleOverload Split->ColumnHealth MatrixEffects Improve Sample Cleanup / Use SIL-IS MS_Params->MatrixEffects Ionization Check Ion Source & Mobile Phase pH MatrixEffects->Ionization SourceClean Clean Ion Source Contamination->SourceClean Leaks Check for System Leaks SourceClean->Leaks

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

Refinement of surgical procedures for in vivo Norquetiapine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo studies with Norquetiapine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during surgical procedures for in vivo this compound administration.

Issue 1: High Animal Mortality or Poor Recovery Post-Stereotaxic Surgery

Potential Cause Troubleshooting Step Recommendation
Anesthesia Overdose/Complications Review and adjust anesthetic protocol. Monitor vital signs continuously.Use a precision vaporizer for isoflurane administration.[1] For injectable anesthetics, use a combination with a reversible antagonist, such as ketamine/dexmedetomidine, with atipamezole for reversal.[2]
Hypothermia Maintain the animal's body temperature throughout the procedure.Use a feedback-controlled heating pad and monitor rectal temperature.[3][4] Warm all administered fluids to the animal's body temperature.[3]
Dehydration/Blood Loss Administer warmed sterile physiological fluids.For surgeries under an hour, administer fluids subcutaneously at the end.[5] For longer surgeries or significant blood loss, administer fluids throughout the procedure.[5]
Post-operative Pain Administer pre-emptive and post-operative analgesia.Administer analgesics before the surgical manipulation and continue for at least three days post-surgery for major procedures.[1]
Infection Maintain a sterile surgical field and use aseptic techniques.All surgical instruments and materials must be sterilized.[2] Disinfect the surgical site appropriately before incision.[1]

Issue 2: Inconsistent or Unexpected Behavioral/Physiological Readouts

Potential Cause Troubleshooting Step Recommendation
Incorrect Cannula Placement Verify stereotaxic coordinates and refine surgical technique.Perform practice surgeries to confirm coordinates for new brain regions or animal strains.[6] Ensure the skull is level by comparing bregma and lambda heights.[6]
Drug Delivery Issues Check for clogs in the injection needle/cannula. Ensure proper infusion rate.Clean the Hamilton syringe thoroughly before each use.[7][8] Use a slow injection speed (e.g., 1 mm/min) to allow for diffusion and wait several minutes before retracting the needle.[6]
Metabolism Differences Be aware of species and strain differences in this compound metabolism.The formation of this compound from Quetiapine is lower in rodents than in humans. Direct administration of this compound is often preferred to minimize variability.[9]
Post-operative Complications Monitor animals daily for signs of complications.Check for inflammation, infection, or dehiscence at the surgical site for at least 5 days post-operatively.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is relevant for in vivo studies?

A1: this compound's primary mechanisms contributing to its antidepressant and anxiolytic effects are its high affinity and inhibitory action at the norepinephrine transporter (NET) and its partial agonist activity at 5-HT1A receptors.[9][12][13]

Q2: What are the recommended routes of administration for this compound in rodents?

A2: To bypass the variable metabolism of Quetiapine into this compound in rodents, direct administration of this compound is often recommended.[9] Intramuscular (IM) injections have been used for pharmacokinetic studies.[14] For central nervous system studies, direct intracranial injection via stereotaxic surgery is a common method to target specific brain regions.[4][15]

Q3: How should I prepare this compound for administration?

A3: The solubility of this compound should be considered. For example, this compound freebase has poor water solubility and may require a vehicle such as a 30% ethanol solution for intramuscular injections.[14] Always ensure the vehicle is appropriate for the route of administration and does not have confounding effects.

Q4: What post-operative care is crucial for rodent survival and data quality?

A4: Key post-operative care includes maintaining body temperature, providing fluid replacement therapy, administering appropriate analgesia, and daily monitoring for signs of pain, infection, or other complications.[5][10] Animals should be housed in a clean, dry cage and have easy access to food and water.[3][5]

Q5: How can I confirm the correct placement of an intracranial injection?

A5: Post-mortem histological analysis is essential to verify the precise location of the injection or cannula placement. This involves brain tissue fixation, sectioning, and staining to visualize the injection site.

Experimental Protocols

Protocol 1: Stereotaxic Intracranial Injection of this compound in Rodents

This protocol provides a general framework. Specific coordinates, volumes, and infusion rates must be optimized for the target brain region and experimental goals.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).[7][16]

    • Administer pre-emptive analgesia.[11]

    • Apply ophthalmic ointment to prevent corneal drying.[1][11]

    • Shave the scalp and secure the animal in a stereotaxic frame.[6][16]

    • Disinfect the surgical site using alternating scrubs of an antiseptic solution (e.g., povidone-iodine or chlorhexidine) and 70% ethanol.[1][16]

  • Surgical Procedure:

    • Make a midline incision to expose the skull.

    • Use a sterile swab to clean and dry the skull surface.

    • Identify bregma and lambda to level the skull.[6]

    • Determine the target coordinates from a stereotaxic atlas and mark the drilling site.

    • Perform a craniotomy at the marked site using a micro-drill, being careful not to damage the dura mater.[6][16]

    • Gently pierce the dura mater with a fine-gauge needle.[6]

  • Intracranial Injection:

    • Load a Hamilton syringe with the this compound solution and ensure there are no air bubbles.[8]

    • Slowly lower the injection needle to the target dorsal-ventral coordinate.

    • Infuse the solution at a slow, controlled rate.

    • Leave the needle in place for several minutes post-injection to allow for diffusion and prevent backflow.[6][8]

    • Slowly withdraw the needle.

  • Closure and Recovery:

    • Suture the incision.

    • Administer post-operative analgesia and fluids.[10]

    • Place the animal in a clean recovery cage on a heating pad until it is fully ambulatory.[3][10]

Protocol 2: Post-Mortem Brain Tissue Collection and Analysis

  • Euthanasia and Tissue Collection:

    • At the designated experimental endpoint, euthanize the animal via an approved method.

    • For receptor occupancy studies, animals may be killed by decapitation, and the brain rapidly removed.[9]

    • Dissect the brain regions of interest (e.g., locus coeruleus, striatum) on a cold surface.[9]

  • Sample Preparation for Analysis:

    • For quantitative analysis of this compound concentrations, the tissue is weighed and can be prepared for analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

    • A one-step liquid-liquid extraction is a common method for sample preparation.[17]

Visualizations

Experimental_Workflow_Stereotaxic_Surgery cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase cluster_analysis Analysis Phase anesthesia Anesthesia & Analgesia prep Surgical Site Preparation anesthesia->prep incision Incision & Skull Exposure prep->incision craniotomy Craniotomy incision->craniotomy injection This compound Injection craniotomy->injection closure Wound Closure injection->closure recovery Recovery & Monitoring closure->recovery behavior Behavioral Testing recovery->behavior tissue Tissue Collection behavior->tissue analysis Biochemical/Histological Analysis tissue->analysis

Caption: Workflow for in vivo this compound studies via stereotaxic surgery.

Norquetiapine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition HT1A_pre 5-HT1A Receptor (Autoreceptor) This compound->HT1A_pre Partial Agonism HT1A_post 5-HT1A Receptor This compound->HT1A_post Partial Agonism NE Norepinephrine (NE) Antidepressant_Effect Antidepressant & Anxiolytic Effects NE->Antidepressant_Effect Increased Synaptic NE NET->NE Reuptake HT1A_post->Antidepressant_Effect Modulation of Serotonergic Activity

Caption: Simplified signaling pathway of this compound.

Troubleshooting_Logic_Tree cluster_surgical Surgical Procedure Issues cluster_data Data Variability Issues start Unexpected Experimental Outcome high_mortality High Mortality / Poor Recovery? start->high_mortality inconsistent_data Inconsistent Data? start->inconsistent_data check_anesthesia Review Anesthesia Protocol high_mortality->check_anesthesia check_temp Check Temperature Regulation high_mortality->check_temp check_fluids Verify Fluid Balance high_mortality->check_fluids check_pain Assess Analgesia high_mortality->check_pain check_placement Verify Cannula Placement (Histology) inconsistent_data->check_placement check_infusion Check Infusion Rate & Volume inconsistent_data->check_infusion check_drug_prep Review Drug Preparation inconsistent_data->check_drug_prep

Caption: Logical troubleshooting flow for in vivo this compound experiments.

References

Minimizing off-target effects of Norquetiapine in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of norquetiapine in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

This compound's primary therapeutic target for antidepressant effects is the norepinephrine transporter (NET). However, it also exhibits high affinity for several other receptors, leading to a range of off-target effects. These include antagonism of histamine H1, alpha-1 adrenergic, muscarinic (M1, M3, M5), and various serotonin (e.g., 5-HT2A, 5-HT2C, 5-HT7) receptors. It also acts as a partial agonist at the 5-HT1A receptor. These off-target activities can contribute to side effects such as sedation, hypotension, and anticholinergic effects in clinical settings, and can confound experimental results.[1][2]

Q2: How can I experimentally isolate the effects of this compound on NET inhibition?

To specifically study this compound's effects on NET, it is crucial to block its major off-target receptors. This can be achieved by co-administering a cocktail of selective antagonists for the H1, alpha-1, and muscarinic receptors. The choice of antagonists and their concentrations should be carefully optimized for your specific experimental model.

Q3: What are some suitable in vitro models to study this compound's activity?

Cell lines stably expressing specific human receptors or transporters are ideal for dissecting this compound's activity. For instance, HEK293 cells expressing the human norepinephrine transporter (hNET) can be used to specifically measure NET inhibition. Similarly, CHO (Chinese Hamster Ovary) cells expressing individual serotonin or dopamine receptor subtypes are commonly used in radioligand binding and functional assays.[3]

Q4: Are there any recommended in vivo models for studying this compound's effects?

Dopamine transporter (DAT) knockout mice have been used to model hyperdopaminergic conditions and assess the effects of antipsychotics like quetiapine and its metabolites.[4][5] Additionally, dopamine-deficient (DD) mice can be a useful model for studying psychiatric symptoms associated with dopamine deficiency.[6] When using these models, it is still advisable to consider the use of selective antagonists to isolate the specific effects of this compound you wish to study.

Troubleshooting Guides

In Vitro Experiments
Problem Possible Cause Suggested Solution
Inconsistent results in neurotransmitter uptake assays. 1. Cell viability issues. 2. Inconsistent cell plating density. 3. Reagent degradation. 4. Pipetting errors.1. Ensure high cell viability (>95%) before starting the assay. 2. Optimize and maintain a consistent cell seeding density. 3. Prepare fresh reagents and store them appropriately. 4. Use calibrated pipettes and proper pipetting techniques.
High background signal in radioligand binding assays. 1. Non-specific binding of the radioligand. 2. Inadequate washing steps. 3. Radioligand degradation.1. Increase the concentration of the competing non-labeled ligand to determine non-specific binding accurately. 2. Optimize the number and duration of washing steps to remove unbound radioligand. 3. Use fresh, high-quality radioligand.
Observed effect is not fully blocked by a selective antagonist. 1. The antagonist concentration is too low. 2. The observed effect is mediated by multiple receptors. 3. The antagonist is not as selective as presumed in your system.1. Perform a dose-response curve for the antagonist to determine the optimal blocking concentration. 2. Consider using a combination of antagonists for different off-target receptors. 3. Validate the selectivity of the antagonist in your specific cell line and assay conditions.
In Vivo Experiments
Problem Possible Cause Suggested Solution
High variability in behavioral responses. 1. Animal stress. 2. Inconsistent drug administration. 3. Environmental factors.1. Acclimatize animals to the experimental procedures and environment. 2. Ensure accurate and consistent dosing and route of administration. 3. Control for environmental variables such as light, noise, and temperature.
Unexpected side effects (e.g., sedation, hypotension). 1. Off-target effects of this compound. 2. Dose is too high.1. Co-administer selective antagonists for H1 and alpha-1 receptors. 2. Perform a dose-response study to find the lowest effective dose with minimal side effects.
Difficulty in translating in vitro findings to in vivo models. 1. Pharmacokinetic differences (absorption, distribution, metabolism, excretion). 2. Blood-brain barrier penetration. 3. Complex physiological interactions.1. Characterize the pharmacokinetics of this compound in your animal model. 2. Confirm that this compound and any co-administered antagonists cross the blood-brain barrier. 3. Use in vivo receptor occupancy studies to correlate drug levels with target engagement in the brain.

Quantitative Data Summary

Table 1: this compound Receptor Binding Affinities (Ki in nM)

Receptor/TransporterKi (nM)Reference
Norepinephrine Transporter (NET)23 - 29[1][3]
Histamine H13.5[2]
Alpha-1 AdrenergicModerate Affinity[2]
Muscarinic M1, M3, M5High Affinity (Antagonist)[2]
Serotonin 5-HT1A45 (Partial Agonist)[7]
Serotonin 5-HT2A5[3]
Serotonin 5-HT2C76[3]
Serotonin 5-HT776[2]
Dopamine D259[3]

Table 2: Recommended Selective Antagonists for Off-Target Receptors

Target ReceptorSelective AntagonistStarting Concentration (in vitro)Notes
Histamine H1Chlorphenamine100 nMA well-characterized H1 antagonist.
Muscarinic (M1, M3, M5)Atropine1 µMA non-selective muscarinic antagonist. For subtype selectivity, other compounds may be considered.
Alpha-1 AdrenergicPrazosin50 nMA selective alpha-1 antagonist.
Serotonin 5-HT1AWAY100635100 nMA widely used and selective 5-HT1A antagonist.[8][9]
Serotonin 5-HT2AKetanserin50 nMAlso has affinity for alpha-1 adrenergic receptors, so results should be interpreted with caution.

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Uptake Inhibition Assay

Objective: To measure the inhibitory effect of this compound on norepinephrine uptake in HEK293 cells stably expressing the human norepinephrine transporter (hNET).

Materials:

  • HEK293-hNET cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Bovine Serum Albumin (BSA)

  • This compound

  • Selective antagonists (for off-target blockade)

  • Fluorescent neurotransmitter transporter uptake assay kit

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed HEK293-hNET cells in a 96-well plate at a density of 40,000-60,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS with 0.1% BSA. If investigating off-target effects, prepare solutions of this compound with the desired concentration of selective antagonists.

  • Assay: a. Remove the cell culture medium from the wells. b. Add 100 µL of the compound dilutions to the respective wells. For control wells, add HBSS with 0.1% BSA. c. Incubate the plate for 10-30 minutes at 37°C and 5% CO2. d. Add the fluorescent dye solution from the assay kit to all wells. e. Read the fluorescence intensity using a microplate reader in either kinetic or endpoint mode, following the kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of neurotransmitter uptake for each concentration of this compound and determine the IC50 value.

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific off-target receptor (e.g., Histamine H1) in a competitive binding assay.

Materials:

  • Cell membranes from a cell line expressing the target receptor (e.g., CHO-H1)

  • Radioligand specific for the target receptor (e.g., [3H]pyrilamine for H1)

  • This compound

  • Non-labeled competing ligand for determining non-specific binding

  • Assay buffer

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Norquetiapine_Off_Target_Mitigation cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Experimental Solution cluster_validation Validation Problem Confounding results from This compound experiment IdentifyTargets Identify potential off-target receptors (H1, α1, Muscarinic, 5-HT subtypes) Problem->IdentifyTargets Hypothesize off-target effects ReviewLiterature Review literature for Ki values and effective concentrations IdentifyTargets->ReviewLiterature SelectAntagonists Select specific antagonists (e.g., Chlorphenamine, Prazosin, Atropine, WAY100635) ReviewLiterature->SelectAntagonists Inform selection OptimizeConcentrations Perform dose-response curves for antagonists SelectAntagonists->OptimizeConcentrations CoAdministration Co-administer this compound with antagonist cocktail OptimizeConcentrations->CoAdministration IsolatedEffect Observe isolated effect of this compound on primary target (NET) CoAdministration->IsolatedEffect Validate mitigation

Caption: Workflow for minimizing this compound's off-target effects.

Norquetiapine_Signaling_Pathways cluster_on_target On-Target Effect cluster_off_target Off-Target Effects This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Primary Target H1 H1 Receptor This compound->H1 Alpha1 α1 Receptor This compound->Alpha1 Muscarinic Muscarinic Receptors This compound->Muscarinic Serotonin Serotonin Receptors This compound->Serotonin NE_Uptake Inhibition of Norepinephrine Reuptake NET->NE_Uptake Inhibits Antidepressant Antidepressant Effect NE_Uptake->Antidepressant Leads to Sedation Sedation H1->Sedation Hypotension Hypotension Alpha1->Hypotension Anticholinergic Anticholinergic Effects Muscarinic->Anticholinergic ComplexEffects Complex Serotonergic Modulation Serotonin->ComplexEffects

Caption: On-target and off-target signaling of this compound.

References

Technical Support Center: Enhancing the Metabolic Stability of Norquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the metabolic stability of Norquetiapine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and strategic insights to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during your experiments to improve the metabolic stability of this compound.

Q1: My in vitro half-life for this compound in human liver microsomes (HLM) is very short. Is this expected, and what are the primary metabolic pathways I should be concerned with?

A1: Yes, a short in vitro half-life for this compound in HLM is expected. This compound is the active metabolite of Quetiapine and is known to be further metabolized. The primary enzymes responsible for its metabolism are Cytochrome P450 isoforms CYP2D6 and, to a lesser extent, CYP3A4.[1] Key metabolic pathways include 7-hydroxylation and sulfoxidation.[1] An in vitro study using recombinant human P450 enzymes demonstrated that the intrinsic clearance of this compound by CYP2D6 is approximately 12-fold higher than by CYP3A4, identifying CYP2D6 as the main contributor to its metabolism.[1]

Q2: I am observing significant variability in my microsomal stability assay results. What are the potential sources of this variability?

A2: Variability in microsomal stability assays can stem from several factors:

  • Microsome Quality: Ensure you are using high-quality, pooled human liver microsomes with certified enzymatic activity. Thaw microsomes quickly at 37°C and keep them on ice until use to preserve their activity.

  • Cofactor Stability: The NADPH regenerating system is crucial. Prepare it fresh for each experiment and ensure all components are properly stored. Control incubations without the NADPH regenerating system should be included to assess non-CYP mediated degradation or chemical instability.

  • Organic Solvent Concentration: Keep the final concentration of organic solvents (like DMSO or acetonitrile from your compound's stock solution) low in the incubation mixture, typically below 1%, as higher concentrations can inhibit enzyme activity.

  • Incubation Conditions: Maintain a constant temperature of 37°C and consistent agitation during the incubation to ensure uniform exposure of the compound to the microsomes.

  • LC-MS/MS Analysis: Inconsistent sample preparation, matrix effects, or issues with the analytical instrument can all contribute to variability. Ensure your analytical method is robust and validated.

Q3: My LC-MS/MS analysis of this compound and its metabolites is showing poor sensitivity and peak shape. How can I troubleshoot this?

A3: For LC-MS/MS issues with this compound and its metabolites, consider the following:

  • Sample Preparation: this compound and its hydroxylated metabolites are basic compounds. A liquid-liquid extraction or a suitable solid-phase extraction (SPE) protocol can help clean up the sample and reduce matrix effects.

  • Mobile Phase: Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will ensure the analytes are protonated, which is beneficial for positive mode electrospray ionization (ESI) and can improve peak shape on C18 columns.

  • Column Choice: A standard C18 column should be suitable. Ensure the column is not overloaded and is properly equilibrated.

  • Ionization Source: Use positive mode ESI, as the basic nitrogen atoms in this compound's structure are readily protonated.

  • Matrix Effects: Co-eluting endogenous components from the microsomal matrix can suppress the ionization of your analytes. Diluting the sample or improving the chromatographic separation can mitigate this. Using stable isotope-labeled internal standards for this compound and its key metabolites can help to correct for these effects.[2]

Q4: What are the initial strategies I should consider to block the metabolism of this compound?

A4: Given that CYP2D6 and CYP3A4 are the primary metabolizing enzymes, initial strategies should focus on blocking the sites of metabolism (metabolic "soft spots") susceptible to these enzymes.

  • Identify Metabolic Hotspots: The primary sites of metabolism are the aromatic ring (leading to 7-hydroxy-norquetiapine) and the sulfur atom in the dibenzothiazepine ring system (leading to the sulfoxide).

  • Steric Hindrance: Introducing bulky groups near the sites of metabolism can sterically hinder the approach of the CYP enzymes.

  • Electronic Modification: Modifying the electronic properties of the molecule can make the metabolic sites less favorable for oxidation. For example, replacing a hydrogen atom on the aromatic ring with an electron-withdrawing group can deactivate it towards hydroxylation.

  • Deuteration: Replacing hydrogen atoms at the sites of metabolism with deuterium can slow down the rate of metabolism due to the kinetic isotope effect. This is a common strategy to improve the metabolic stability of N-dealkylated compounds.[3][4][5]

Quantitative Data Summary

The following tables summarize key data related to the metabolic stability of this compound.

Table 1: In Vitro Metabolic Stability of Quetiapine and this compound in Rat Liver Microsomes

CompoundTime (min)% Remaining
Quetiapine 10Readily hydrolyzed to NQTP
120~0.66%
This compound 1040.51%
12025.89%
Data from a study using rat liver microsomes.[6]

Table 2: Key Enzymes and Metabolites in Human this compound Metabolism

MetabolitePrimary Forming EnzymeComments
7-hydroxy-N-desalkylquetiapine CYP2D6Formation is significantly reduced by CYP2D6 inhibitors (e.g., quinidine).[1]
N-desalkylquetiapine sulfoxide CYP3A4Formation is inhibited by CYP3A4 inhibitors (e.g., ketoconazole).[1]
Data derived from in vitro studies with human liver microsomes and recombinant P450 enzymes.[1]

Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of this compound and its analogues by measuring the rate of disappearance of the parent compound in the presence of human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • This compound or analogue stock solution (e.g., 10 mM in DMSO)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System Solution A (e.g., containing NADP+ and glucose-6-phosphate)

  • NADPH Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile with an appropriate internal standard (for reaction termination and protein precipitation)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the human liver microsomes at 37°C and immediately place on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of, for example, 1 µM.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.

    • Include control incubations: a "minus NADPH" control to assess non-CYP mediated metabolism and a "time zero" sample where the acetonitrile is added before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Seal the collection plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Visualizations

Norquetiapine_Metabolism cluster_quetiapine Quetiapine Metabolism cluster_this compound This compound Metabolism Quetiapine Quetiapine This compound This compound (N-desalkylquetiapine) Quetiapine->this compound CYP3A4 Norquetiapine_met This compound Metabolite1 7-hydroxy-Norquetiapine Norquetiapine_met->Metabolite1 CYP2D6 (Major) Metabolite2 This compound Sulfoxide Norquetiapine_met->Metabolite2 CYP3A4 (Minor)

Caption: Metabolic pathway of Quetiapine to this compound and subsequent metabolism of this compound.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsome and Buffer Solution D Pre-warm Solutions at 37°C A->D B Prepare Test Compound Working Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Terminate Reaction with Cold Acetonitrile + IS F->G H Protein Precipitation (Centrifugation) G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Processing and Calculation of t½ and Clint J->K

Caption: Experimental workflow for the in vitro microsomal metabolic stability assay.

Stability_Enhancement_Strategy Start This compound (Metabolically Labile) Strategy Select Strategy Start->Strategy Block Block Metabolic 'Soft Spots' Strategy->Block CYP2D6/3A4 sites Deuteration Deuteration at Metabolic Sites Strategy->Deuteration Bioisostere Bioisosteric Replacement (e.g., of piperazine) Strategy->Bioisostere Scaffold Scaffold Hopping Strategy->Scaffold Outcome Improved Metabolic Stability Block->Outcome Deuteration->Outcome Bioisostere->Outcome Scaffold->Outcome

Caption: Decision pathway for selecting a strategy to enhance the metabolic stability of this compound.

References

Improving the signal-to-noise ratio for Norquetiapine in electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Norquetiapine in electrophysiology experiments. The focus is on improving the signal-to-noise ratio (SNR) to ensure high-quality data acquisition.

FAQs and Troubleshooting Guide

This section addresses common issues encountered when recording neuronal responses to this compound, with a focus on optimizing the signal-to-noise ratio.

Question/Issue Potential Cause(s) Recommended Solution(s)
Why is the signal amplitude of this compound's effect so small? This compound has a complex pharmacology, acting on multiple targets with varying affinities.[1][2][3][4][5] The net effect on a specific neuron or circuit might be a small change in membrane potential or current. Additionally, the specific ion channels or receptors being modulated might have low expression levels or small single-channel conductance in your preparation.- Optimize Recording Configuration: Use whole-cell voltage-clamp or current-clamp configurations to maximize signal detection.[6][7][8][9][10][11][12] - Targeted Recordings: If possible, target cell populations known to express high levels of this compound's primary targets (e.g., norepinephrine transporter (NET), 5-HT1A receptors).[1][3] - Increase Driving Force: In voltage-clamp experiments, adjust the holding potential to increase the electrochemical gradient for the ion(s) of interest, which will increase the current amplitude.
I'm observing a high level of baseline noise, making it difficult to resolve the drug's effect. High baseline noise is a common issue in electrophysiology and can originate from various sources, including electrical interference, mechanical vibration, and suboptimal recording conditions.[13]- Electrical Shielding: Ensure the setup is enclosed in a Faraday cage to block external electrical noise.[13] Ground all equipment to a central point to avoid ground loops. - Vibration Isolation: Use an anti-vibration table to minimize mechanical noise.[9] - Pipette Properties: Use pipettes with appropriate resistance (typically 3-7 MΩ for whole-cell recordings).[7][14] Fire-polish the pipette tip to ensure a smooth surface for a better seal. - Seal Quality: Aim for a giga-ohm seal (>1 GΩ) before breaking into the cell.[7][14] A poor seal will introduce significant noise.
The seal resistance is unstable after applying this compound. This compound's interaction with various membrane proteins could potentially alter membrane properties, leading to seal instability. Some of its targets are G-protein coupled receptors which can modulate membrane-delimited signaling pathways that could, in principle, affect the seal.- Use Fresh Solution: Prepare fresh this compound solutions for each experiment to avoid degradation products that might affect the seal. - Lower Drug Concentration: If instability is a persistent issue, try using the lowest effective concentration of this compound. - Perforated Patch: Consider using the perforated patch-clamp technique. This method keeps the cell membrane intact, which can lead to more stable recordings over longer periods.
How can I confirm that the observed effect is specifically due to this compound? Given this compound's broad pharmacological profile, it's crucial to use appropriate controls to ensure the observed response is not an artifact.- Vehicle Control: Perform recordings with the vehicle solution (the solvent for this compound) to rule out any effects of the solvent itself. - Antagonist Application: If you are investigating a specific target of this compound (e.g., its effect via 5-HT1A receptors), pre-application of a selective antagonist for that target should block the effect of this compound.[3] - Positive Control: Use a known selective agonist or antagonist for the target of interest as a positive control to validate your experimental system.
What is the optimal concentration of this compound to use? The optimal concentration depends on the specific target and the experimental question. Referring to published affinity and potency data is a good starting point.- Consult Literature: this compound's affinity (Ki) and potency (IC50/EC50) for various targets have been reported.[1][3][6][15] Start with concentrations around the reported values for your target of interest. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific preparation and experimental conditions.

Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound for some of its key molecular targets. This information is crucial for designing experiments and interpreting results.

Table 1: this compound Binding Affinities (Ki, nM)

TargetKi (nM)Reference
Norepinephrine Transporter (NET)23[1]
5-HT1A Receptor45[1]
5-HT2A Receptor48[1]
5-HT2B Receptor14[1]
5-HT2C ReceptorData varies[1]
5-HT7 Receptor76[1]
Dopamine D2 Receptor< 1000[1]
Histamine H1 Receptor3.5[1]
α1-Adrenergic ReceptorData varies[1]
α2-Adrenergic Receptor237[1]
Muscarinic M1 ReceptorData varies[1]

Table 2: this compound Functional Potency (IC50/EC50)

Target/EffectPotencyReference
hERG Channel Inhibition (IC50)10.8 µM[6]
HCN1 Channel Inhibition (IC50)13.9 µM[15]
5-HT1A Receptor Agonism (pEC50)5.47[3]
NET Functional Inhibition (pKi)7.47[3]

Experimental Protocols

This section provides a detailed methodology for a key experiment: Whole-Cell Voltage-Clamp Recording of this compound's Effect on a Target Ion Channel.

Objective:

To measure the effect of this compound on the activity of a specific voltage-gated or ligand-gated ion channel expressed in a cellular system (e.g., cultured neurons or HEK cells stably expressing the channel of interest).

Materials:
  • Cell Preparation: Cultured neurons or a cell line stably expressing the ion channel of interest.

  • External Solution (aCSF): Composition tailored to the specific ion channel being studied. A typical composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.

  • Internal Solution: Composition depends on the recording configuration and the ion channel. For recording potassium currents, a typical internal solution is (in mM): 140 K-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

  • This compound Stock Solution: 10 mM stock in DMSO, stored at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.

  • Electrophysiology Rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

Procedure:
  • Preparation:

    • Prepare fresh external and internal solutions.

    • Mount the cell culture dish on the microscope stage and perfuse with oxygenated external solution at a constant rate (e.g., 1-2 mL/min).

    • Pull a fresh recording pipette and fill it with the internal solution, ensuring no air bubbles are in the tip.

  • Obtaining a Whole-Cell Recording:

    • Under visual guidance, approach a healthy-looking cell with the recording pipette while applying gentle positive pressure.

    • Once the pipette touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure to form a giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode.

    • Apply a voltage protocol appropriate for the ion channel of interest. For example, to study voltage-gated potassium channels, you might use a series of depolarizing voltage steps from a holding potential of -80 mV.

    • Record baseline channel activity in the external solution for a stable period (e.g., 5-10 minutes).

  • This compound Application:

    • Switch the perfusion to the external solution containing the desired concentration of this compound.

    • Continue recording using the same voltage protocol to observe the effect of the drug on the channel's activity. Allow sufficient time for the drug effect to reach a steady state.

  • Washout:

    • Switch the perfusion back to the control external solution to wash out the drug and observe any reversal of the effect.

  • Data Analysis:

    • Measure the peak current amplitude, activation and inactivation kinetics, and any changes in the voltage-dependence of the channel in the baseline, drug, and washout conditions.

    • Perform statistical analysis to determine the significance of this compound's effect.

Visualizations

This compound Signaling Pathways

Norquetiapine_Signaling cluster_drug This compound cluster_targets Molecular Targets cluster_effects Downstream Effects This compound This compound NET NET (Inhibition) This compound->NET HT1A 5-HT1A (Partial Agonist) This compound->HT1A HT2A 5-HT2A (Antagonist) This compound->HT2A H1 H1 (Antagonist) This compound->H1 alpha2 α2-Adrenergic (Antagonist) This compound->alpha2 hERG hERG Channel (Block) This compound->hERG HCN1 HCN1 Channel (Inhibition) This compound->HCN1 NE_increase ↑ Extracellular Norepinephrine NET->NE_increase Serotonin_mod Modulation of Serotonergic Transmission HT1A->Serotonin_mod Dopamine_mod Modulation of Dopaminergic Transmission HT2A->Dopamine_mod Sedation Sedation H1->Sedation alpha2->NE_increase Neuronal_excitability Altered Neuronal Excitability hERG->Neuronal_excitability HCN1->Neuronal_excitability

Caption: this compound's multifaceted signaling pathways.

Experimental Workflow for Improving Signal-to-Noise Ratio

SNR_Workflow cluster_prep Preparation cluster_setup System Optimization cluster_recording Recording Protocol cluster_analysis Data Analysis A1 Optimize Solutions (Fresh, Filtered) A2 Prepare Healthy Cells A1->A2 A3 Pull & Fire-Polish Pipette (3-7 MΩ) A2->A3 C1 Approach Cell (Positive Pressure) A3->C1 Proceed to Recording B1 Engage Faraday Cage B2 Check Grounding (Single Point) B1->B2 B3 Activate Anti-Vibration Table B2->B3 B3->C1 Proceed to Recording C2 Form Giga-Ohm Seal (>1 GΩ) C1->C2 C3 Establish Whole-Cell Configuration C2->C3 C4 Record Stable Baseline C3->C4 C5 Apply this compound C4->C5 C6 Washout C5->C6 D1 Filter & Analyze Data C6->D1 Proceed to Analysis D2 Perform Statistical Tests D1->D2

Caption: Workflow for optimizing SNR in this compound electrophysiology.

References

Technical Support Center: Norquetiapine Sample Preparation for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of norquetiapine for mass spectrometry (MS) analysis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation method is most suitable for this compound analysis in plasma?

A1: The choice of method depends on your specific requirements, such as required sensitivity, sample throughput, and available equipment.

  • Protein Precipitation (PPT): This is a rapid and simple method suitable for high-throughput screening. However, it may result in significant matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT, reducing matrix effects and improving sensitivity.[2][3][4][5][6][7] It is a robust and widely used method for this compound quantification.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest samples, leading to the lowest matrix effects and highest sensitivity.[8] It is particularly useful for complex matrices or when very low detection limits are required.

Q2: What are the critical parameters to consider during Liquid-Liquid Extraction (LLE) for this compound?

A2: Key parameters for optimizing LLE include the choice of extraction solvent, the pH of the aqueous phase, and the solvent-to-sample ratio. For this compound, which is a weakly basic compound, adjusting the sample pH to an alkaline value (e.g., pH 10) can improve extraction efficiency.[3] Common extraction solvents include tert-Butyl methyl ether.[2][3]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To minimize them:

  • Optimize Sample Cleanup: Employing a more rigorous sample preparation method like SPE or a well-optimized LLE can significantly reduce matrix components.[8][9]

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the best way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[11]

Q4: What is a suitable internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d8).[7] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. However, it may not compensate for matrix effects as effectively as a SIL-IS.[12]

Q5: I am observing low recovery of this compound. What are the potential causes and solutions?

A5: Low recovery can stem from several factors in the sample preparation process. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and corrective actions. Common issues include incomplete extraction, analyte degradation, and losses during solvent evaporation and reconstitution steps.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction (LLE): Incorrect pH of the aqueous phase, insufficient mixing, or inappropriate extraction solvent.Optimize the pH to ensure this compound is in its neutral form (alkaline pH).[3] Increase vortexing time and/or use a mechanical shaker. Evaluate different extraction solvents or solvent mixtures.
Incomplete Elution (SPE): Inappropriate elution solvent, insufficient solvent volume, or incorrect pH of the elution solvent.Test different elution solvents with varying polarities and strengths. Increase the volume of the elution solvent. Adjust the pH of the elution solvent to ensure this compound is in a charged state for efficient elution from reversed-phase sorbents.[8]
Analyte Adsorption: this compound may adsorb to glass or plasticware, especially at low concentrations.Use silanized glassware or low-adsorption polypropylene tubes.
Analyte Degradation: this compound may be unstable under certain pH or temperature conditions.Perform stability studies at different pH values and temperatures.[14] Process samples on ice and store extracts at low temperatures. Add antioxidants if oxidative degradation is suspected.[13]
High Matrix Effects (Ion Suppression or Enhancement) Insufficient Sample Cleanup: Co-elution of phospholipids and other endogenous components from the biological matrix.Switch from protein precipitation to a more effective cleanup technique like LLE or SPE.[9][10] Optimize the wash steps in your SPE protocol to remove more interferences.[15]
Inadequate Chromatographic Separation: Co-elution of this compound with matrix components.Modify the HPLC/UHPLC gradient to better separate the analyte from the matrix.[16] Consider using a different stationary phase.
High Sample Concentration: Overloading the analytical column and ion source with matrix components.Dilute the final extract before injection if sensitivity permits.[11]
Poor Peak Shape Incompatible Reconstitution Solvent: The solvent used to redissolve the dried extract may be too strong, causing peak fronting.The reconstitution solvent should be similar in composition to or weaker than the initial mobile phase.
Residual Sample Matrix Components: Interfering substances can affect peak shape.Improve the sample cleanup procedure (see "High Matrix Effects").
pH Mismatch: The pH of the sample can affect the peak shape of ionizable compounds.Ensure the pH of the final extract is compatible with the mobile phase.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.Use automated liquid handling systems for repetitive tasks. Ensure consistent vortexing times and extraction conditions for all samples.
Inappropriate Internal Standard: The internal standard may not be effectively compensating for variations.Use a stable isotope-labeled internal standard for this compound.[12][17] Ensure the internal standard is added early in the sample preparation process to account for variability in all steps.
Sample Inhomogeneity: For tissue samples, ensure complete homogenization.Use a high-quality homogenizer and ensure a uniform consistency of the tissue homogenate before taking an aliquot for extraction.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma

This protocol is a generalized example based on common practices.[3][6][7]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a polypropylene tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., this compound-d8).

  • Alkalinization: Add a small volume of a basic solution (e.g., 50 µL of 1M NaOH) to adjust the pH to >9.

  • Vortexing: Vortex the sample for 30 seconds.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Extraction: Vortex for 5 minutes, followed by centrifugation at 4000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable reconstitution solvent (e.g., 50:50 methanol:water).

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol for this compound in Saliva

This protocol is a generalized example based on common practices for similar analytes.[8]

  • Sample Pre-treatment: Dilute the saliva sample with an acidic solution (e.g., 2% formic acid) and a mixture of methanol and water.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a stronger organic solvent may be used to remove non-polar interferences.

  • Elution: Elute this compound with an appropriate solvent (e.g., 5% ammonia in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

Parameter Matrix Method Linear Range (ng/mL) LOD (ng/mL) Recovery (%) Reference
This compound Rat PlasmaLLE1.0 - 500.0-Consistent[4]
This compound Rat Brain TissueLLE3.0 - 1500.0 (ng/g)-Consistent[4]
This compound Human PlasmaLLE0.6 - 600.0--[7]
This compound Human PlasmaLLE<0.70 - 500--[6]
This compound Human PlasmaLLE3 - 1200.50-[2][3]
This compound Vitreous HumorSPE10.0 - 1000.03.0>81

Visualizations

Sample_Preparation_Workflow cluster_start Start cluster_prep Sample Preparation cluster_process Processing cluster_end Analysis start Biological Sample (e.g., Plasma, Saliva) ppt Protein Precipitation start->ppt Choose Method lle Liquid-Liquid Extraction start->lle Choose Method spe Solid-Phase Extraction start->spe Choose Method evap Evaporation ppt->evap lle->evap spe->evap recon Reconstitution evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: General workflow for this compound sample preparation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Low Recovery) cause1 Incomplete Extraction start->cause1 Sample Prep Related? cause2 Analyte Degradation start->cause2 Sample Prep Related? cause3 Instrumental Issue start->cause3 Not Sample Prep? sol1a Optimize pH/Solvent cause1->sol1a sol1b Increase Mixing cause1->sol1b sol2a Check Sample Stability cause2->sol2a sol2b Process Samples Cold cause2->sol2b sol3a Check MS/MS Parameters cause3->sol3a

Caption: A troubleshooting decision tree for common issues.

References

Validation & Comparative

Unraveling the Antidepressant Mechanisms of Norquetiapine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antidepressant-like effects of norquetiapine, the primary active metabolite of quetiapine, with a focus on its interaction with the norepinephrine transporter (NET). By examining data from preclinical studies in wild-type and knockout mouse models, we aim to elucidate the key molecular pathways underlying its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mood disorders and the development of novel antidepressant therapies.

This compound's Dual-Action Antidepressant Profile

This compound exhibits a distinct pharmacological profile that contributes significantly to the antidepressant effects of its parent compound, quetiapine.[1][2][3][4] Its primary mechanisms of action are potent inhibition of the norepinephrine transporter (NET) and partial agonism at the serotonin 1A (5-HT1A) receptor.[1][2][3] This dual action positions this compound as a compound of interest for treating depressive symptoms.

Comparative Analysis of Antidepressant-Like Effects

To validate the antidepressant-like effects of this compound, preclinical studies commonly employ behavioral despair tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice. In these tests, a reduction in immobility time is indicative of an antidepressant-like effect.

Performance in Wild-Type vs. NET Knockout Mice

While direct studies of this compound in NET knockout mice are not available in the current literature, we can infer its expected effects based on studies with other NET inhibitors and the baseline phenotype of these genetically modified animals. NET knockout mice, which lack the norepinephrine transporter, display a baseline behavior that mimics the effect of acute antidepressant treatment.[5]

Table 1: Comparison of Antidepressant-Like Effects in Behavioral Tests

Compound/Model Test Key Finding Implication for this compound
This compound (in Wild-Type Mice)FST & TSTSignificant reduction in immobility time.[1][3][4]Demonstrates clear antidepressant-like activity.
NET Knockout Mice (baseline)FST & TSTSignificantly reduced immobility time compared to wild-type mice.[5][6]The primary target of this compound (NET) is absent, suggesting the NET-inhibition component of this compound's action would be redundant.
NET Inhibitors (e.g., Reboxetine) (in NET Knockout Mice)TSTNo further reduction in immobility time compared to baseline knockout phenotype.[5]The antidepressant effect of these drugs is primarily mediated by NET inhibition.
SSRIs (e.g., Citalopram) (in NET Knockout Mice)TSTSignificant reduction in immobility time.[5]Demonstrates that non-NET pathways can still produce an antidepressant-like effect in these mice.

Based on this data, it is hypothesized that the NET-inhibiting action of this compound would not produce an additional antidepressant-like effect in NET knockout mice. However, its 5-HT1A receptor partial agonism could still contribute to a reduction in depressive-like behaviors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key behavioral assays mentioned.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test to screen for antidepressant drugs.

  • Apparatus: A transparent cylindrical tank (25 cm high, 15 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

  • Procedure: Mice are individually placed in the water tank for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

  • Data Analysis: The total time spent immobile is calculated and compared between different treatment groups. A significant decrease in immobility time is interpreted as an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another common behavioral test for assessing antidepressant efficacy in mice.

  • Apparatus: A suspension bar is set up at a height that prevents the mouse from reaching any surface.

  • Procedure: Each mouse is suspended by its tail to the bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.

  • Data Analysis: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A reduction in the total immobility time suggests an antidepressant-like effect.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental design, the following diagrams are provided in DOT language.

Norquetiapine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds This compound This compound This compound->NET Inhibits Antidepressant Effect Antidepressant Effect Adrenergic_Receptor->Antidepressant Effect Serotonin_Receptor 5-HT1A Receptor Serotonin_Receptor->Antidepressant Effect Norquetiapine_Post This compound Norquetiapine_Post->Serotonin_Receptor Partial Agonist Synaptic_Cleft Synaptic Cleft

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_groups Experimental Groups cluster_tests Behavioral Testing WT_Vehicle Wild-Type + Vehicle FST Forced Swim Test WT_Vehicle->FST TST Tail Suspension Test WT_Vehicle->TST WT_this compound Wild-Type + this compound WT_this compound->FST WT_this compound->TST NET_KO_Vehicle NET Knockout + Vehicle NET_KO_Vehicle->FST NET_KO_Vehicle->TST NET_KO_this compound NET Knockout + this compound NET_KO_this compound->FST NET_KO_this compound->TST Data_Analysis Data Analysis (Immobility Time) FST->Data_Analysis TST->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for validating this compound's effects.

Conclusion

The available evidence strongly supports the antidepressant-like effects of this compound, primarily mediated through its potent inhibition of the norepinephrine transporter and partial agonism of the 5-HT1A receptor. While direct experimental data in NET knockout mice is lacking, inferences from related studies suggest that the NET-inhibitory component of this compound's action would be occluded in these animals. This highlights the importance of the 5-HT1A receptor pathway in its overall pharmacological profile. Future studies directly investigating the effects of this compound in both NET and 5-HT1A knockout mice are warranted to fully dissect the contribution of each pathway to its antidepressant efficacy. Such research will be invaluable for the development of more targeted and effective treatments for major depressive disorder.

References

A Comparative Guide to Norquetiapine and Other Atypical Antipsychotic Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of norquetiapine, the primary active metabolite of quetiapine, with the active metabolites of other commonly prescribed atypical antipsychotics. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Atypical antipsychotics undergo extensive metabolism, often yielding pharmacologically active metabolites that contribute significantly to their therapeutic and adverse effect profiles. This compound, the metabolite of quetiapine, exhibits a distinct pharmacological profile from its parent compound, notably characterized by its high affinity for and potent inhibition of the norepinephrine transporter (NET), contributing to quetiapine's antidepressant effects.[1][2] This guide compares the receptor binding affinities and functional activities of this compound with those of paliperidone (from risperidone), dehydroaripiprazole (from aripiprazole), N-desmethylolanzapine (from olanzapine), and the primary active metabolites of lurasidone and brexpiprazole.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and other major atypical antipsychotic metabolites for key neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

Receptor/TransporterThis compoundPaliperidone (9-OH-risperidone)DehydroaripiprazoleN-desmethylolanzapineID-14283 (Lurasidone Met.)DM-3411 (Brexpiprazole Met.)
Dopamine D2 ~196-770~1.4~1.3Data limitedActive metaboliteLower affinity than parent
Serotonin 5-HT1A ~45Moderate~4.2Data limitedActive metaboliteData limited
Serotonin 5-HT2A ~10-29~0.8~1.2Data limitedActive metaboliteLower affinity than parent
Serotonin 5-HT2C ~76-100ModerateData limitedData limitedData limitedData limited
Serotonin 5-HT7 ~76ModerateData limitedData limitedHigh affinityData limited
Norepinephrine Transporter (NET) ~23LowLowData limitedData limitedData limited
Histamine H1 ~3.5~19ModerateData limitedLow affinityData limited
Adrenergic α1 ~95 (α1B)~7.6ModerateData limitedModerate affinityData limited
Muscarinic M1 ~39LowLowData limitedLow affinityData limited

Data compiled from multiple sources.[3][4][4][5][6][7][8] Specific Ki values can vary between studies depending on the experimental conditions.

Functional Activity Profile

This table outlines the functional activity of the metabolites at key receptors.

MetaboliteReceptorFunctional Activity
This compound 5-HT1APartial Agonist[2]
NETPotent Inhibitor[2]
D2Antagonist[3]
5-HT2AAntagonist[3]
H1Antagonist
M1Antagonist[3]
Paliperidone D2Antagonist[9]
5-HT2AAntagonist[9]
Dehydroaripiprazole D2Partial Agonist[5]
5-HT1APartial Agonist

Experimental Protocols

The data presented in this guide are primarily derived from the following key experimental methodologies:

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Assay Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[10]

GTPγS Binding Assays

Objective: To determine the functional activity of a compound (agonist, partial agonist, antagonist, or inverse agonist) at G-protein coupled receptors (GPCRs).

General Protocol:

  • Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the GPCR of interest are prepared.

  • Assay Incubation: The membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [35S]GTPγS.

  • G-protein Activation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the associated G-protein α-subunit. The binding of [35S]GTPγS provides a measure of this activation.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the compound to stimulate [35S]GTPγS binding are determined. Antagonist activity is measured by the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding.[11]

Neurotransmitter Transporter Uptake Assays

Objective: To measure the inhibitory potency of a compound on the reuptake of neurotransmitters by their specific transporters.

General Protocol:

  • Cell Culture: Cells stably expressing the transporter of interest (e.g., NET, SERT, DAT) are cultured in multi-well plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Substrate Addition: A radiolabeled or fluorescently tagged substrate of the transporter (e.g., [3H]norepinephrine for NET) is added to the wells.

  • Uptake and Termination: The cells are incubated to allow for transporter-mediated uptake of the substrate. The uptake is then terminated by washing the cells with ice-cold buffer to remove the extracellular substrate.

  • Quantification: The amount of substrate taken up by the cells is quantified by measuring radioactivity or fluorescence.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined, which reflects its potency as a transporter inhibitor.

Mandatory Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional GTPγS Functional Assay cluster_uptake Transporter Uptake Assay prep1 Receptor-expressing Cell Membrane Prep incubate1 Incubate with Radioligand & Test Compound prep1->incubate1 filter1 Separate Bound/ Unbound Ligand incubate1->filter1 count1 Quantify Radioactivity filter1->count1 analyze1 Calculate IC50 & Ki count1->analyze1 prep2 GPCR-expressing Cell Membrane Prep incubate2 Incubate with [35S]GTPγS & Test Compound prep2->incubate2 measure Measure G-protein Activation incubate2->measure analyze2 Determine EC50 & Emax measure->analyze2 cells Culture Transporter- expressing Cells incubate3 Incubate with Test Compound & Substrate cells->incubate3 terminate Terminate Uptake & Wash incubate3->terminate quantify Quantify Substrate Uptake terminate->quantify analyze3 Calculate IC50 quantify->analyze3

Caption: Workflow of Key Pharmacological Assays.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET NET NE->NET Reuptake SynapticCleft Synaptic Cleft NE_synapse Increased NE NET->NE_synapse This compound This compound This compound->NET Inhibition D2R D2 Receptor HT2AR 5-HT2A Receptor HT1AR 5-HT1A Receptor Dopamine Dopamine Dopamine->D2R Serotonin Serotonin Serotonin->HT2AR Serotonin->HT1AR Norquetiapine2 This compound Norquetiapine2->D2R Antagonism Norquetiapine2->HT2AR Antagonism Norquetiapine2->HT1AR Partial Agonism

Caption: Key Signaling Pathways Modulated by this compound.

Discussion and Conclusion

The pharmacological profiles of atypical antipsychotic metabolites are diverse and contribute significantly to the overall clinical effects of the parent drugs. This compound stands out due to its potent norepinephrine transporter inhibition, a property not shared by its parent compound, quetiapine, or the other major metabolites compared in this guide. This NET inhibition is thought to be a key mechanism underlying the antidepressant efficacy of quetiapine.[2]

Paliperidone, the active metabolite of risperidone, largely mirrors the pharmacological activity of its parent compound, acting as a potent antagonist at D2 and 5-HT2A receptors.[12] Dehydroaripiprazole also shares a similar profile with its parent drug, aripiprazole, exhibiting partial agonism at D2 and 5-HT1A receptors.[5]

The available data for the metabolites of olanzapine, lurasidone, and brexpiprazole are less complete. While N-desmethylolanzapine is a major metabolite of olanzapine, its direct contribution to the antipsychotic effect is considered less significant than the parent drug, with some research focusing on its potential role in metabolic side effects. The active metabolites of lurasidone (ID-14283) and brexpiprazole (DM-3411) are known to be pharmacologically active, but detailed comparative binding and functional data are not as widely published. For DM-3411, it is noted to have a lower affinity for D2 receptors than brexpiprazole.[7][8]

References

Norquetiapine's Differential Effects on HCN Channel Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine, has demonstrated a distinct pharmacological profile that contributes significantly to quetiapine's overall therapeutic efficacy. Emerging research has identified Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels as key targets of this compound. This guide provides a comparative analysis of this compound's effects on different HCN channel subtypes, supported by experimental data, to elucidate its mechanism of action and potential for future drug development.

Comparative Efficacy and Potency

This compound exhibits subtype-selective inhibition of HCN channels. Experimental evidence indicates that this compound inhibits HCN1 and HCN4 channels while having no discernible effect on HCN2 channels.[1][2] The effect of this compound on the HCN3 subtype has not been documented in the reviewed literature.

The inhibitory potency of this compound is most pronounced on the HCN1 subtype, with a half-maximal inhibitory concentration (IC50) of 13.9 ± 0.8 μM.[1][2] While a specific IC50 value for HCN4 has not been reported, studies show that this compound inhibits HCN4 channels with reduced efficacy compared to HCN1.[1][2]

HCN Channel SubtypeEffect of this compoundIC50Key Electrophysiological Changes
HCN1 Inhibition13.9 ± 0.8 μM[1]Hyperpolarizing shift in the voltage-dependence of activation; Slowing of activation kinetics.[1]
HCN2 No effectNot applicableNo significant changes in current-voltage relationship, voltage-dependence of activation, or gating kinetics.[1]
HCN3 Not reportedNot applicableNot applicable
HCN4 Inhibition (reduced efficacy compared to HCN1)Not reportedHyperpolarizing shift in the voltage-dependence of activation (-6.5 ± 2.1 mV); Slowing of activation kinetics.[1]

Mechanism of Action

This compound's inhibitory action on HCN1 and HCN4 channels is characterized by a hyperpolarizing shift in the voltage-dependence of activation and a slowing of the activation kinetics.[1] This suggests that this compound stabilizes the closed state of the channel, making it more difficult to open in response to hyperpolarization. Notably, the inhibition of HCN1 channels by this compound occurs from the closed state and is independent of the cyclic-nucleotide binding domain.[2]

Experimental Protocols

The primary experimental method utilized to characterize the effects of this compound on HCN channels is the two-electrode voltage clamp (TEVC) technique performed on Xenopus laevis oocytes expressing specific human HCN channel subtypes.[1][2]

Experimental Workflow:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding a specific human HCN channel subtype (e.g., hHCN1, hHCN2, hHCN4).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Two-Electrode Voltage Clamp Recording:

    • An oocyte is placed in a recording chamber and perfused with a control solution (e.g., ND96).

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • A series of voltage steps are applied to elicit HCN channel currents.

    • Baseline currents are recorded in the absence of the drug.

  • Drug Application: The oocyte is then perfused with a solution containing this compound at various concentrations.

  • Data Acquisition and Analysis: HCN channel currents are recorded in the presence of this compound. The effects on current amplitude, voltage-dependence of activation, and activation/deactivation kinetics are analyzed to determine the inhibitory properties of the compound.

Experimental_Workflow cluster_oocyte_prep Oocyte Preparation cluster_expression Channel Expression cluster_electrophysiology Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Oocytes from Xenopus laevis Defolliculation Defolliculation Oocyte_Harvest->Defolliculation cRNA_Injection Inject HCN Subtype cRNA Defolliculation->cRNA_Injection Incubation Incubate Oocytes (2-7 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline_Recording Record Baseline Currents TEVC_Setup->Baseline_Recording Drug_Application Apply this compound Baseline_Recording->Drug_Application Post_Drug_Recording Record Currents with this compound Drug_Application->Post_Drug_Recording Data_Analysis Analyze Current-Voltage Relationship, Gating Kinetics, and IC50 Post_Drug_Recording->Data_Analysis

Experimental workflow for studying this compound's effects on HCN channels.

Potential Signaling Pathways

A direct signaling pathway linking this compound to HCN channels has not yet been fully elucidated. However, based on its known pharmacological actions, an indirect modulatory pathway can be proposed. This compound is a potent inhibitor of the norepinephrine transporter (NET) and a partial agonist at the serotonin 5-HT1A receptor.

Activation of 5-HT1A receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Since HCN channels, particularly HCN2 and HCN4, are positively modulated by cAMP, a reduction in cAMP could lead to a hyperpolarizing shift in their activation, contributing to an overall inhibitory effect. While this compound's inhibition of HCN1 appears to be independent of the cyclic-nucleotide binding domain, this indirect pathway may play a role in its effects on HCN4.

Signaling_Pathway cluster_receptors Receptor Interactions cluster_signaling Intracellular Signaling cluster_channels HCN Channel Modulation This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition HT1A 5-HT1A Receptor This compound->HT1A Partial Agonism HCN1 HCN1 Channel This compound->HCN1 Direct Inhibition (Closed State) AC Adenylyl Cyclase HT1A->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP HCN4 HCN4 Channel cAMP->HCN4 Modulation

Proposed indirect signaling pathway for this compound's modulation of HCN4 channels.

Conclusion

This compound demonstrates a selective inhibitory profile against HCN channel subtypes, with a notable preference for HCN1 over HCN4 and no effect on HCN2. This subtype selectivity, mediated by distinct mechanisms, likely contributes to the nuanced therapeutic effects of quetiapine. Further research is warranted to investigate the effects of this compound on the HCN3 subtype and to fully elucidate the signaling pathways involved in its modulation of HCN channels. A deeper understanding of these interactions will be invaluable for the development of more targeted and effective therapies for a range of neuropsychiatric disorders.

References

Validating Norquetiapine's Binding Affinity: A Comparative Guide to Surface Plasmon Resonance and Other Biophysical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biophysical techniques for validating the binding affinity of Norquetiapine, the active metabolite of Quetiapine. While radioligand binding assays have been the traditional method for characterizing this compound's interactions with various G-protein coupled receptors (GPCRs), this document explores the use of Surface Plasmon Resonance (SPR) as a powerful, label-free validation tool. We present a comprehensive overview of the experimental data, detailed methodologies for key techniques, and a clear comparison of their advantages and limitations.

Quantitative Binding Affinity Data of this compound

This compound exhibits a complex binding profile, interacting with multiple neurotransmitter receptors. The following table summarizes its binding affinities (Ki) for key targets, primarily determined by in vitro radioligand binding assays.[1][2][3][4][5]

Target Receptor/TransporterBinding Affinity (Ki) [nM]Reference Method
Histamine H1 Receptor 3.5Radioligand Binding Assay[4][5]
Serotonin 5-HT2A Receptor 5.0 - 58Radioligand Binding Assay[2][5]
Norepinephrine Transporter (NET) 12 - 29Radioligand Binding Assay[1][4]
Serotonin 5-HT1A Receptor 45Radioligand Binding Assay[4]
Serotonin 5-HT2B Receptor 14Radioligand Binding Assay[4]
Serotonin 5-HT7 Receptor 76Radioligand Binding Assay[4][5]
Dopamine D2 Receptor 59 - 196Radioligand Binding Assay[1][2]
Muscarinic M1 Receptor 39Radioligand Binding Assay[5]
Muscarinic M3 Receptor 23Radioligand Binding Assay[5]
Muscarinic M5 Receptor 23Radioligand Binding Assay[5]
Alpha-1B Adrenergic Receptor 95Radioligand Binding Assay[5]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Validation

Objective: To determine the kinetic parameters (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_D) of this compound binding to a purified and stabilized GPCR.

Materials:

  • SPR instrument (e.g., Biacore, ForteBio)

  • Sensor chip (e.g., CM5, PCH)

  • Purified and solubilized target GPCR (e.g., Histamine H1 receptor) in a suitable detergent (e.g., DDM/CHS)

  • This compound stock solution in a compatible buffer (e.g., PBS with a low percentage of DMSO)

  • Immobilization reagents (e.g., EDC/NHS, anti-tag antibodies)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • The GPCR is immobilized on the sensor chip surface. This can be achieved through direct amine coupling or by capturing a tagged receptor onto a surface pre-coated with a specific antibody.

  • Assay Development and Optimization:

    • Optimal buffer conditions, including detergent concentration and pH, are determined to ensure receptor stability and activity.

    • The optimal flow rate is determined to minimize mass transport limitations.

  • Kinetic Analysis:

    • A series of this compound concentrations are prepared in running buffer.

    • Each concentration is injected over the sensor surface for a defined association phase, followed by a dissociation phase with running buffer.

    • A reference surface (without the immobilized receptor) is used to subtract non-specific binding.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.

experimental_workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis prep_chip Sensor Chip Preparation immobilization GPCR Immobilization prep_chip->immobilization prep_receptor GPCR Purification & Solubilization prep_receptor->immobilization prep_norq This compound Dilution Series binding_assay Binding Assay (Association/Dissociation) prep_norq->binding_assay immobilization->binding_assay regeneration Surface Regeneration binding_assay->regeneration sensorgram Sensorgram Generation binding_assay->sensorgram regeneration->binding_assay Next Cycle fitting Kinetic Model Fitting sensorgram->fitting results Determine ka, kd, KD fitting->results comparison_diagram cluster_attributes Key Attributes SPR Surface Plasmon Resonance (SPR) Kinetics Real-time Kinetics SPR->Kinetics LabelFree Label-Free SPR->LabelFree Sample Sample Consumption SPR->Sample Low RBA Radioligand Binding Assay RBA->Kinetics No RBA->LabelFree No Throughput Throughput RBA->Throughput High ITC Isothermal Titration Calorimetry (ITC) ITC->LabelFree Thermo Thermodynamics ITC->Thermo ITC->Throughput Low ITC->Sample High

References

A Comparative Analysis of Norquetiapine and Reboxetine on Norepinephrine Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a side-by-side analysis of norquetiapine, the active metabolite of the atypical antipsychotic quetiapine, and reboxetine, a selective norepinephrine reuptake inhibitor (NRI), on their ability to inhibit the norepinephrine transporter (NET). This comparison is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Presentation

The following table summarizes the in vitro binding affinities and functional inhibition potencies of this compound and reboxetine for the norepinephrine transporter. Lower Ki values indicate higher binding affinity, and lower pKi values also signify greater potency.

CompoundParameterValueSpecies/Assay TypeReference
This compound Ki12 nMHuman (functional uptake inhibition assay)[1][2]
Ki58 nMNot Specified[3]
pKi7.54 ± 0.05Not Specified (binding assay)[4]
pKi7.47 ± 0.17Not Specified (functional uptake assay)[4]
Reboxetine Ki1.1 nMRat (NET)[5]
Selectivity~20-fold for NET over SERTNot Specified[6]

Note: Direct comparison of Ki values across different studies should be done with caution due to potential variations in experimental conditions, such as tissue preparations and radioligands used.

Mechanism of Action and Signaling Pathway

This compound and reboxetine exert their effects by binding to the norepinephrine transporter, which is located on the presynaptic membrane of noradrenergic neurons. This binding blocks the reuptake of norepinephrine from the synaptic cleft back into the neuron. The resulting increase in the synaptic concentration of norepinephrine enhances noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Norepinephrine (NE) Vesicle norepinephrine Norepinephrine (NE) presynaptic_neuron->norepinephrine Release NE_transporter Norepinephrine Transporter (NET) norepinephrine->NE_transporter Reuptake adrenergic_receptor Adrenergic Receptor norepinephrine->adrenergic_receptor Binding postsynaptic_response Postsynaptic Response adrenergic_receptor->postsynaptic_response Signal Transduction inhibitor This compound or Reboxetine inhibitor->NE_transporter Inhibition

Caption: Norepinephrine reuptake inhibition by this compound or Reboxetine.

Experimental Protocols

The determination of a compound's affinity for and inhibition of the norepinephrine transporter typically involves in vitro assays using cell lines that recombinantly express the human norepinephrine transporter (hNET) or synaptosomal preparations from specific brain regions.

Radioligand Binding Assay

This assay measures the direct binding of a test compound to the norepinephrine transporter by competing with a radiolabeled ligand.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the hNET are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as Krebs-Ringer-HEPES (KRH), is used to maintain physiological pH and ionic strength.

  • Incubation: Cell membranes are incubated with a fixed concentration of a radioligand that binds to NET (e.g., [3H]nisoxetine) and varying concentrations of the test compound (this compound or reboxetine).

  • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells.

  • Cell Plating: HEK293 cells expressing hNET are plated in multi-well plates and allowed to adhere.[7][8][9]

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound for a specified period.[7][8]

  • Uptake Initiation: The uptake reaction is initiated by adding a low concentration of radiolabeled norepinephrine (e.g., [3H]NE).[9]

  • Uptake Termination: After a short incubation period at a controlled temperature (e.g., 37°C), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled norepinephrine.

  • Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake (IC50) is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a norepinephrine uptake inhibition assay.

start Start cell_plating Plate hNET-expressing cells in multi-well plates start->cell_plating incubation Incubate cells overnight cell_plating->incubation wash Wash cells with assay buffer incubation->wash pre_incubation Pre-incubate with test compound (this compound or Reboxetine) wash->pre_incubation add_radioligand Add [3H]Norepinephrine to initiate uptake pre_incubation->add_radioligand incubate_uptake Incubate at 37°C add_radioligand->incubate_uptake terminate_uptake Terminate uptake by washing with ice-cold buffer incubate_uptake->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Measure intracellular radioactivity cell_lysis->scintillation_counting data_analysis Calculate IC50/Ki values scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a Norepinephrine Uptake Inhibition Assay.

Summary and Conclusion

Both this compound and reboxetine are potent inhibitors of the norepinephrine transporter.[4][10][11] Reboxetine is a selective NRI, developed specifically as an antidepressant.[12][13][14] this compound, the active metabolite of quetiapine, exhibits high affinity for the NET, which is believed to contribute to the antidepressant effects of quetiapine.[1][2][15][16] The quantitative data indicates that both compounds have nanomolar affinities for the NET. The choice between these compounds for research or therapeutic development would depend on the desired selectivity profile and other pharmacological properties. For instance, this compound also has significant activity at various serotonin and dopamine receptors, whereas reboxetine is more selective for the NET.[1][2][3]

References

Independent Replication of Norquetiapine's Anxiolytic Effects in the Elevated Plus Maze: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic effects of norquetiapine, the active metabolite of quetiapine, with established anxiolytics, diazepam and buspirone, in the elevated plus maze (EPM) model. The information presented is based on available preclinical data and aims to inform further research and drug development in the field of anxiety disorders.

Quantitative Comparison of Anxiolytic Effects in the Elevated Plus Maze

The following table summarizes the quantitative effects of this compound, diazepam, and buspirone on key behavioral parameters in the elevated plus maze test in rodents. These parameters are crucial indicators of anxiety-like behavior, where an increase in open arm exploration suggests an anxiolytic effect.

CompoundDoseAnimal Model% Time in Open Arms% Open Arm EntriesTotal Arm EntriesReference
This compound 10 mg/kg, s.c.Rat~25% (vs. ~5% in Vehicle)~30% (vs. ~10% in Vehicle)Not ReportedJensen et al., 2015
Diazepam 1.5 mg/kg, i.p.MouseIncreased vs. VehicleIncreased vs. VehicleNo significant change[1]
Diazepam 1 mg/kg, i.p.RatIncreased vs. VehicleIncreased vs. VehicleNot Reported[2]
Buspirone 1.25 mg/kg, i.p. (chronic)MouseReducedReducedReduced[3]
Buspirone 0.3 - 4.0 mg/kg, s.c.RatDecreased (anxiogenic-like)Not ReportedDecreased[4]

Note: The data for this compound is estimated from graphical representations in the cited study and serves as an approximation for comparative purposes. The effects of buspirone in the EPM can be variable and are sometimes observed as anxiogenic-like, particularly at higher doses.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the generalized experimental protocols for the elevated plus maze test as derived from the cited literature.

Elevated Plus Maze Protocol (General)

The elevated plus maze (EPM) is a widely used behavioral apparatus to assess anxiety-like behavior in rodents. The maze is typically made of wood or plastic and consists of four arms arranged in the shape of a plus sign. Two opposite arms are enclosed by high walls (closed arms), while the other two are open, elevated above the ground.

Apparatus:

  • Dimensions: Arm dimensions vary depending on the species (rat or mouse). For rats, arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls. For mice, arms are generally smaller.

  • Elevation: The maze is elevated to a height of 50-70 cm from the floor.

  • Material: The surface of the arms should be non-slip.

  • Lighting: The maze is often tested under dim light conditions to reduce baseline anxiety and increase exploratory behavior.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Test compounds (this compound, Diazepam, Buspirone) or vehicle are administered at specified doses and routes (e.g., intraperitoneal - i.p., subcutaneous - s.c.) at a predetermined time before the test (e.g., 30 minutes).

  • Testing: Each animal is placed individually in the center of the maze, facing a closed arm.

  • Observation Period: The animal is allowed to freely explore the maze for a period of 5 minutes.

  • Data Collection: An overhead video camera records the session for later analysis. The following parameters are typically scored:

    • Time spent in open arms: The amount of time the animal spends in the open arms of the maze.

    • Number of open arm entries: The frequency with which the animal enters the open arms (all four paws in the arm).

    • Time spent in closed arms: The amount of time the animal spends in the closed arms.

    • Number of closed arm entries: The frequency with which the animal enters the closed arms.

    • Total arm entries: The sum of open and closed arm entries, used as a measure of general locomotor activity.

  • Data Analysis: The data is typically analyzed using statistical methods such as ANOVA followed by post-hoc tests to compare the effects of different treatments. The percentage of time spent in the open arms and the percentage of open arm entries are often calculated as key indicators of anxiety.

Visualizations

Experimental Workflow: Elevated Plus Maze Test

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Animal_Housing Animal Acclimation & Housing Habituation Habituation to Testing Room Animal_Housing->Habituation 1-2 weeks Drug_Admin Drug/Vehicle Administration Habituation->Drug_Admin ≥ 60 minutes Placement Placement in Center of EPM Drug_Admin->Placement Pre-treatment time (e.g., 30 min) Exploration 5-minute Free Exploration Placement->Exploration Recording Video Recording of Behavior Exploration->Recording Data_Analysis Behavioral Scoring & Data Analysis Recording->Data_Analysis Interpretation Interpretation of Anxiolytic/Anxiogenic Effects Data_Analysis->Interpretation

Elevated Plus Maze Experimental Workflow
Proposed Signaling Pathway of this compound's Anxiolytic Effects

Norquetiapine_Pathway cluster_receptors Receptor Targets cluster_effects Neurochemical & Cellular Effects This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition HT1A Serotonin 1A Receptor (5-HT1A) This compound->HT1A Partial Agonism NE_increase ↑ Extracellular Norepinephrine NET->NE_increase Serotonin_modulation Modulation of Serotonergic Activity HT1A->Serotonin_modulation Anxiolytic_Effect Anxiolytic Effect (↑ Open Arm Exploration) NE_increase->Anxiolytic_Effect Serotonin_modulation->Anxiolytic_Effect

Proposed Anxiolytic Signaling of this compound

Discussion and Conclusion

The available preclinical evidence strongly suggests that this compound possesses anxiolytic-like properties. A key study by Jensen et al. (2015) demonstrated that this compound, unlike its parent compound quetiapine, exerted a clear anxiolytic-like effect in a punished responding model of anxiety, an effect that was blocked by a 5-HT1A receptor antagonist.[5][6] While the quantitative data in the elevated plus maze from this specific study is presented graphically, it indicates a notable increase in open arm exploration in rats treated with this compound.

This compound's anxiolytic effects are proposed to be mediated by its dual action as a potent norepinephrine reuptake inhibitor (NET inhibitor) and a partial agonist at serotonin 5-HT1A receptors.[7][8] This mechanism of action is distinct from that of the classic benzodiazepine anxiolytic, diazepam, which enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Buspirone, another anxiolytic, also acts on serotonin receptors, primarily as a 5-HT1A receptor partial agonist, but its effects in the EPM are less consistent and can even be anxiogenic-like under certain conditions.[3][4]

The confirmation of this compound's anxiolytic-like activity in the elevated plus maze by an independent laboratory would be a valuable contribution to the field. Such a study would solidify the understanding of its behavioral pharmacology and provide further support for its potential therapeutic use in anxiety disorders. Future research should also aim to establish a clear dose-response relationship for this compound's anxiolytic effects in the EPM and further elucidate the relative contributions of NET inhibition and 5-HT1A partial agonism to its anxiolytic profile.

References

Safety Operating Guide

Proper Disposal Procedures for Norquetiapine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of norquetiapine, a primary active metabolite of quetiapine. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following guidelines are based on general best practices for the disposal of pharmaceutical and chemical waste in a laboratory setting.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical compounds like this compound is regulated to prevent environmental contamination and potential harm to human health.[1][2][3][4] Improper disposal, such as flushing down the drain or discarding in regular trash without deactivation, can lead to the introduction of active pharmaceutical ingredients into waterways and ecosystems.[1][3][4] In a laboratory or clinical setting, pharmaceutical waste is categorized and managed based on its chemical properties and potential for hazard.[2][5]

Disposal Options Summary

The appropriate disposal method for this compound depends on its formulation (e.g., pure compound, solution) and the quantity to be discarded. The following table summarizes the primary disposal routes for chemical and pharmaceutical waste from a laboratory setting.

Disposal MethodDescriptionBest ForKey Considerations
Licensed Waste Contractor Professional waste management service that handles the collection, transportation, treatment, and disposal of chemical and pharmaceutical waste.[6]Bulk quantities, pure (neat) compound, and solutions. This is the preferred and most compliant method for research laboratories.Ensure the contractor is licensed for pharmaceutical and chemical waste. Provide a clear inventory of the waste, including Safety Data Sheets (SDS). Waste must be properly packaged and labeled according to regulatory requirements (e.g., EPA, DOT).
Incineration High-temperature destruction of the waste.[2]Most organic compounds, including this compound.Must be carried out in a permitted hazardous waste incinerator. This is typically managed by a licensed waste contractor.
Chemical Neutralization Use of a chemical agent to render the active compound inert.[7]Small quantities of solutions, where a validated neutralization protocol is available.A validated experimental protocol for the neutralization of this compound would be required. The resulting mixture must be tested to confirm deactivation before disposal. The final product may still require disposal as chemical waste. Products like NarcGone are available for certain substances.[7]
Household Disposal Guidelines (for incidental, very small quantities) Mixing the substance with an undesirable material (e.g., cat litter, coffee grounds) and sealing it in a container before placing it in the trash.[4][8][9][10][11]Not recommended for laboratory settings but may be applicable for trace amounts on disposables if institutional policy permits.This method is primarily intended for post-consumer medication disposal and is generally not appropriate for research or manufacturing settings. Check your institution's specific policies.

Experimental Protocol: General Procedure for Laboratory Disposal of this compound

As specific experimental protocols for the disposal of this compound are not publicly available, the following general procedure is based on best practices for the safe handling and disposal of potent chemical compounds in a laboratory setting.

Objective: To safely prepare and package this compound waste for collection by a licensed waste contractor.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Compatible waste container (e.g., high-density polyethylene bottle or drum)

  • Waste label

  • Sealable plastic bag

Procedure:

  • Risk Assessment: Before handling the waste, review the Safety Data Sheet (SDS) for this compound to understand its hazards, including handling precautions and required PPE.

  • Segregation: Ensure that this compound waste is not mixed with other incompatible waste streams.

  • Containment:

    • Solid Waste: If dealing with pure this compound powder or contaminated solids (e.g., weighing paper, contaminated gloves), carefully place these materials into a designated, labeled waste container.

    • Liquid Waste: If disposing of a this compound solution, pour the solution into a compatible, labeled liquid waste container. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste" (or as required by local regulations)

    • The name of the chemical: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • Any associated hazards (e.g., "Toxic")

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment.

  • Documentation: Maintain a log of all hazardous waste generated, including the amount of this compound waste, the date it was generated, and when it was collected by the waste contractor.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the licensed waste contractor to schedule a pickup of the waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or drug development setting.

Norquetiapine_Disposal_Workflow start This compound Waste Generated assess_quantity Assess Quantity and Formulation start->assess_quantity bulk Bulk Quantity (Pure compound or concentrated solution) assess_quantity->bulk Large Amount small Small Quantity (Dilute solution or contaminated consumables) assess_quantity->small Small Amount package_label Package and Label according to Institutional and Regulatory Guidelines bulk->package_label check_protocol Check for Validated Chemical Neutralization Protocol small->check_protocol ehs_contact Contact Environmental Health & Safety (EHS) for Licensed Contractor Pickup package_label->ehs_contact incineration Disposal via Permitted Hazardous Waste Incineration ehs_contact->incineration protocol_yes Protocol Available check_protocol->protocol_yes Yes protocol_no No Protocol Available check_protocol->protocol_no No neutralize Perform Neutralization in a Controlled Setting protocol_yes->neutralize protocol_no->package_label verify_deactivation Verify Deactivation of Final Product neutralize->verify_deactivation dispose_neutralized Dispose of Neutralized Product as Chemical Waste (via EHS) verify_deactivation->dispose_neutralized dispose_neutralized->ehs_contact

Caption: Decision workflow for the disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Norquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Norquetiapine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling protocols, and disposal procedures to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate PPE to prevent exposure.[1][2] This material should be considered hazardous, and precautions must be taken to avoid contact with skin and eyes, as well as inhalation.[3]

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated gloves.Prevents skin contact. Double gloving provides an extra layer of protection, especially during compounding, administering, and disposing of the drug.[2]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.[4] Eyeglasses alone are not sufficient.[4]
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.[1][2]
Respiratory Protection NIOSH-certified N95 or N100 respirator.Required when there is a risk of generating airborne powder or aerosols.[4]

Hazard and Exposure Data

Hazard ClassificationDescription
Eye Irritation Risk of serious damage to eyes.[5]
Reproductive Toxicity May cause harm to the unborn child and breastfed babies.[5]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[5][6]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution from solid this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Vortex mixer

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate glassware (e.g., volumetric flask, beaker)

  • Pipettes and tips

Procedure:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don appropriate PPE as outlined in the table above (double gloves, gown, safety goggles, and face shield). If there is a risk of aerosolization, a respirator is necessary.

  • Weighing: Carefully weigh the desired amount of solid this compound on an analytical balance within the fume hood.

  • Solubilization: Transfer the weighed this compound to a volumetric flask. Add the chosen solvent, ensuring it is purged with an inert gas.[3] this compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[3]

  • Mixing: Cap the flask and mix the contents thoroughly using a vortex mixer until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C for stability.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

  • Decontamination and Disposal: Wipe down all surfaces and equipment with an appropriate deactivating agent. Dispose of all contaminated disposables (e.g., pipette tips, gloves, gown) in a designated hazardous waste container.

Workflow for Handling and Disposal of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

Norquetiapine_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Decontamination start Start: Obtain this compound ppe Don Appropriate PPE: - Double Gloves - Gown - Goggles & Face Shield - Respirator (if needed) start->ppe setup Set up in Ventilated Enclosure (e.g., Fume Hood) ppe->setup weigh Weigh Solid Compound setup->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_liquid Dispose of Liquid Waste (Approved Chemical Waste) experiment->dispose_liquid dispose_solid Dispose of Solid Waste (Contaminated PPE, etc.) in Hazardous Waste Bin experiment->dispose_solid decontaminate Decontaminate Work Area dispose_liquid->decontaminate dispose_solid->decontaminate end End decontaminate->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norquetiapine
Reactant of Route 2
Reactant of Route 2
Norquetiapine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.